molecular formula C11H15Cl2N B3024589 2-(4-Chlorophenyl)piperidine hydrochloride CAS No. 1172776-65-6

2-(4-Chlorophenyl)piperidine hydrochloride

Cat. No.: B3024589
CAS No.: 1172776-65-6
M. Wt: 232.15 g/mol
InChI Key: POXMBRSBLGHIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMBRSBLGHIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589971
Record name 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37656-37-4
Record name 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-(4-Chlorophenyl)piperidine hydrochloride is a pharmacologically significant piperidine scaffold, distinct from its more common regioisomer, 4-(4-chlorophenyl)piperidine (a precursor to haloperidol and loperamide). While the 4-isomer functions primarily as a dopaminergic/opioid scaffold, the 2-substituted isomer shares structural homology with methylphenidate (Ritalin) and other norepinephrine-dopamine reuptake inhibitors (NDRIs).

This guide details the structural characteristics, validated synthesis routes, and critical handling protocols for the 2-isomer, emphasizing the prevention of hydrodehalogenation during manufacturing—a common pitfall in the synthesis of chlorinated aryl-piperidines.

Chemical Identity Table
ParameterData
IUPAC Name This compound
Common Synonyms 2-(p-Chlorophenyl)piperidine HCl; Des-acetate Methylphenidate analog
CAS Number (Racemic) 1172776-65-6
CAS Number (S-Isomer) 1391375-27-1
CAS Number (R-Isomer) 1391448-39-7
Molecular Formula C₁₁H₁₄ClN[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 232.15 g/mol
Melting Point 259–260 °C (dec.)[6]
Solubility Soluble in Water, Methanol; Sparingly soluble in DCM

Structural Analysis & Stereochemistry

Conformational Dynamics

The piperidine ring adopts a chair conformation. In the hydrochloride salt form, the bulky 4-chlorophenyl group at the C2 position exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.

  • Chiral Center: Carbon-2 (C2) is the sole stereocenter.

  • Protonation: The secondary amine nitrogen is protonated, forming a chloride salt. The crystal lattice is stabilized by hydrogen bonding between the ammonium protons (

    
    ) and the chloride counter-ion.
    
Structural Visualization (DOT)

The following diagram illustrates the relationship between the 2-isomer, the 4-isomer, and the methylphenidate pharmacophore.

Pharmacophore_Analysis cluster_features Structural Features Target 2-(4-Chlorophenyl)piperidine HCl (Target Scaffold) Isomer4 4-(4-Chlorophenyl)piperidine (Haloperidol Precursor) Target->Isomer4 Regioisomer Distinction MPH Methylphenidate (NDRI Activity) Target->MPH Structural Homology (Des-carboxy analog) Chiral C2 Chiral Center Chiral->Target Halogen p-Chloro Substituent (Metabolic Stability) Halogen->Target

Figure 1: Structural relationships and pharmacophore mapping. The 2-isomer aligns closely with psychostimulant scaffolds.

Synthesis & Manufacturing Protocol

Route Selection: The Dechlorination Challenge

The most direct synthesis involves the reduction of 2-(4-chlorophenyl)pyridine. However, standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleaving the Ar-Cl bond).

Selected Protocol: Suzuki-Miyaura Coupling followed by Platinum-Catalyzed Hydrogenation in Acidic Media . Platinum (IV) oxide (Adams' catalyst) is selected over Palladium to minimize dechlorination.

Step-by-Step Methodology
Step 1: Suzuki Coupling (Intermediate Synthesis)

Reaction: 2-Bromopyridine + 4-Chlorophenylboronic acid


 2-(4-Chlorophenyl)pyridine.
  • Charge: A 3-neck flask is charged with 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and

    
     (0.05 eq).
    
  • Solvent System: Add Toluene:Ethanol (4:1) and aqueous

    
     (2M, 2.0 eq).
    
  • Reflux: Degas with

    
     for 15 min, then reflux at 90°C for 12 hours.
    
  • Workup: Cool, separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Selective Hydrogenation (Critical Step)

Reaction: 2-(4-Chlorophenyl)pyridine +




2-(4-Chlorophenyl)piperidine.
  • Catalyst Prep: Suspend

    
     (5 mol%) in Glacial Acetic Acid.
    
  • Hydrogenation: Add the pyridine intermediate. Pressurize to 40 psi

    
     in a Parr shaker.
    
  • Monitoring: Run at RT for 4-6 hours. Stop immediately upon consumption of starting material (monitor via HPLC) to prevent dechlorination.

  • Isolation: Filter catalyst over Celite. Concentrate acetic acid.

  • Basification: Dissolve residue in water, adjust pH to >12 with NaOH (aq), and extract with DCM.

Step 3: Salt Formation
  • Dissolve the free base oil in anhydrous diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 2-Bromopyridine Suzuki Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Start1->Suzuki Start2 4-Chlorophenylboronic Acid Start2->Suzuki Inter Intermediate: 2-(4-Chlorophenyl)pyridine Suzuki->Inter Hydro Step 2: Selective Hydrogenation PtO2, H2 (40 psi), AcOH *Avoid Dechlorination* Inter->Hydro Salt Step 3: Salt Formation HCl in Et2O Hydro->Salt Final Final Product: 2-(4-Chlorophenyl)piperidine HCl Salt->Final

Figure 2: Optimized synthesis pathway emphasizing the critical selective hydrogenation step.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ** Solvent:**

    
     or 
    
    
    
    (Amine protons exchangeable).
  • ¹H-NMR (400 MHz, CD₃OD):

    • 
       7.45 (d, 2H, Ar-H): Characteristic of para-substitution.
      
    • 
       7.35 (d, 2H, Ar-H).
      
    • 
       4.20 (dd, 1H, C2-H): The benzylic proton. A doublet of doublets indicates coupling with C3 axial/equatorial protons.
      
    • 
       3.40–3.10 (m, 2H, C6-H): Protons adjacent to nitrogen.
      
    • 
       2.10–1.60 (m, 6H, Piperidine ring protons).
      
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Observed Mass: m/z 196.08

    
    .
    
  • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).

Safety & Handling (MSDS Highlights)

Hazard ClassSignal WordHazard StatementPrecaution
Acute Toxicity WarningH302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation WarningH315: Causes skin irritation.[9]Wear nitrile gloves.
Eye Irritation WarningH319: Causes serious eye irritation.Use safety goggles.
Environmental WarningH411: Toxic to aquatic life.Dispose as hazardous waste.

Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • PubChem. (2025).[1][3][10] (2R)-2-(4-chlorophenyl)piperidine hydrochloride.[3] National Library of Medicine. [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand.[11] Journal of Medicinal Chemistry. [Link](Cited for structural comparison of aryl-piperidine scaffolds).

Sources

2-(4-Chlorophenyl)piperidine hydrochloride CAS number and identifiers

[1]

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride is a pharmacologically significant piperidine derivative characterized by a chlorophenyl substituent at the ortho (C2) position of the saturated nitrogen heterocycle.[1] Unlike its 4-substituted counterparts (common in opioid and antipsychotic scaffolds like haloperidol), the 2-substituted scaffold is structurally homologous to the psychostimulant methylphenidate (Ritalin).[1]

This compound serves as a critical chemical probe for investigating monoamine transporter selectivity (specifically DAT and NET) and acts as a versatile intermediate in the synthesis of next-generation norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] This guide outlines its physicochemical identity, validated synthetic pathways, and pharmacological relevance.[1]

Chemical Identity & Identifiers

ParameterDetail
IUPAC Name This compound
Common Synonyms 2-(4-Chlorophenyl)piperidine HCl; 4-Chloro-2-piperidylbenzene HCl
CAS Registry Number 1172776-65-6 (HCl salt); 1391375-27-1 ((S)-isomer HCl)
Molecular Formula C₁₁H₁₄ClN[2][3][4][5] · HCl (C₁₁H₁₅Cl₂N)
Molecular Weight 232.15 g/mol
SMILES ClC1=CC=C(C=C1)C2NCCCC2.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane

Synthetic Pathways & Protocols

The synthesis of 2-(4-chlorophenyl)piperidine requires a strategy that constructs the C2-aryl bond while preserving the halogen substituent during the reduction of the pyridine ring. The most robust industrial route involves a Suzuki-Miyaura cross-coupling followed by a selective catalytic hydrogenation .[1]

Core Synthetic Workflow

The synthesis proceeds in two distinct phases:

  • Arylation: Coupling 2-bromopyridine with 4-chlorophenylboronic acid.

  • Heterocycle Reduction: Hydrogenating the pyridine ring without dechlorinating the phenyl group.

SynthesisStart12-BromopyridineIntermediate2-(4-Chlorophenyl)pyridineStart1->IntermediateSuzuki CouplingPd(PPh3)4, K2CO3Dioxane/H2O, 100°CStart24-Chlorophenylboronic AcidStart2->IntermediateProduct2-(4-Chlorophenyl)piperidine HClIntermediate->ProductSelective HydrogenationPtO2, H2 (50 psi)AcOH, HCl workup

Figure 1: Two-step synthetic pathway via Suzuki coupling and selective hydrogenation.[3][4][5][6][7][8][9][10]

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Chlorophenyl)pyridine

Rationale: The Suzuki coupling is preferred over Grignard reagents here to avoid bis-alkylation and ensure regioselectivity at the C2 position.[1]

  • Reagents: Charge a reaction vessel with 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and Potassium Carbonate (2.0 eq).

  • Solvent System: Dissolve in a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).[1]

  • Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction: Heat to reflux (100°C) under Nitrogen atmosphere for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[1][4][11]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pyridine intermediate.

Step 2: Selective Hydrogenation to Piperidine

Rationale: Standard Pd/C hydrogenation often causes hydrodehalogenation (stripping the Chlorine).[1] Platinum Oxide (Adams' Catalyst) in acidic media is selected for its ability to reduce the pyridine ring while kinetically favoring the retention of the aryl chloride under controlled pressures.

  • Setup: Dissolve 2-(4-chlorophenyl)pyridine in Glacial Acetic Acid.

  • Catalyst: Add PtO₂ (5–10 wt%).

  • Hydrogenation: Pressurize with H₂ gas (50 psi / 3.5 bar) in a Parr shaker. Stir at Room Temperature.

    • Critical Control Point: Monitor reaction closely via LC-MS. Stop immediately upon disappearance of starting material to prevent dechlorination.

  • Isolation: Filter catalyst through Celite. Concentrate the filtrate to remove AcOH.

  • Salt Formation: Dissolve residue in diethyl ether and treat with 2M HCl in ether. The hydrochloride salt precipitates as a white solid. Recrystallize from EtOH/Ether.

Pharmacological Profile & SAR

2-(4-Chlorophenyl)piperidine functions as a scaffold for Monoamine Reuptake Inhibitors .[1] Its activity profile is distinct from 4-phenylpiperidines (opioid-like) and aligns closely with phenethylamines and 2-benzylpiperidines.[1]

Mechanism of Action[1][3][14][15]
  • Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Effect: Blocks the reuptake of monoamines into the presynaptic neuron, increasing synaptic concentrations.

  • Selectivity: The 4-chloro substitution on the phenyl ring typically enhances affinity for the Serotonin Transporter (SERT) compared to the unsubstituted parent, shifting the profile towards a triple reuptake inhibitor (SNDRI) depending on stereochemistry.

Structure-Activity Relationship (SAR)[1]

SARCore2-(4-Chlorophenyl)piperidineN_SubN-Alkylation(e.g., Methyl)Core->N_SubRing_SubPhenyl Ring Substitution(4-Cl vs 4-H)Core->Ring_SubAlpha_SubAlpha-Carbon Modification(e.g., Acetate group)Core->Alpha_SubEffect1Increases LipophilicityChanges DAT/NET ratioN_Sub->Effect1Effect24-Cl enhances SERT affinityvs unsubstituted analogRing_Sub->Effect2Effect3Converts to Methylphenidate(Ritalin) ClassAlpha_Sub->Effect3

Figure 2: Structural modifications and their impact on pharmacological activity relative to the core scaffold.[1]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][12]
STOT-SE H335May cause respiratory irritation.[1][12]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • PubChem. (n.d.).[1] this compound.[1] National Library of Medicine. Retrieved from [Link][1]

  • Reddy, M. S., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)piperidine hydrochloride. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document delves into the synthesis, spectral characterization, solubility, acidity (pKa), and stability of this compound. The guide is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a self-validating and authoritative resource. Detailed experimental protocols, data summaries, and visual diagrams are included to facilitate practical application and a deeper understanding of the molecule's behavior.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a 4-chlorophenyl group at the 2-position of the piperidine ring imparts specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form is commonly employed to enhance aqueous solubility and stability.

This guide serves as a detailed monograph for 2-(4-Chlorophenyl)piperidine HCl, providing critical physicochemical data and the methodologies to obtain them. Understanding these fundamental properties is the bedrock upon which rational drug design, formulation development, and analytical method development are built.

Chemical Identity and Structure

2-(4-Chlorophenyl)piperidine HCl is the hydrochloride salt of the parent base, 2-(4-Chlorophenyl)piperidine. The presence of a chiral center at the C2 position of the piperidine ring means that the compound can exist as a racemate or as individual enantiomers.

PropertyValueSource
Chemical Name This compound
Synonyms (R)-2-(4-Chlorophenyl)piperidine hydrochloride, (S)-2-(4-Chlorophenyl)piperidine hydrochloride, (±)-2-(4-Chlorophenyl)piperidine HCl[1]
CAS Number 1172776-65-6 (unspecified stereochemistry)
Molecular Formula C₁₁H₁₅Cl₂N[1]
Molecular Weight 232.15 g/mol [1]
Chemical Structure Chemical structure of this compound[1]

Synthesis

The synthesis of 2-(4-Chlorophenyl)piperidine is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2-(4-chlorophenyl)pyridine. This method is efficient and scalable, making it suitable for pharmaceutical development.[2]

Synthetic Workflow

The overall synthetic strategy involves the formation of the 2-arylpyridine followed by its reduction to the corresponding piperidine and subsequent salt formation.

Synthesis_Workflow start 2-Bromopyridine & 4-Chlorophenylboronic acid suzuki Suzuki Coupling start->suzuki intermediate 2-(4-Chlorophenyl)pyridine suzuki->intermediate hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) intermediate->hydrogenation product_base 2-(4-Chlorophenyl)piperidine hydrogenation->product_base salt_formation Salt Formation (HCl) product_base->salt_formation final_product 2-(4-Chlorophenyl)piperidine HCl salt_formation->final_product

Synthetic workflow for 2-(4-Chlorophenyl)piperidine HCl.
Experimental Protocol: Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine

This protocol outlines a general procedure for the reduction of the pyridine ring. The choice of catalyst, solvent, and reaction conditions can be optimized for yield and purity.

Materials:

  • 2-(4-Chlorophenyl)pyridine

  • Platinum(IV) oxide (PtO₂) or other suitable catalyst (e.g., Rh/C)

  • Glacial acetic acid or ethanol

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(4-chlorophenyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂). The catalyst is often handled as a slurry to minimize pyrophoric hazards.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralization and Extraction: If acetic acid was used as the solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)piperidine base.

  • Salt Formation: Dissolve the crude base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 1M in ethanol or diethyl ether) dropwise with stirring.

  • Isolation: Collect the precipitated 2-(4-Chlorophenyl)piperidine HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale for Experimental Choices:

  • Catalyst: Platinum and rhodium-based catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the stereoselectivity of the reduction if applicable.

  • Solvent: Acidic media like glacial acetic acid can protonate the pyridine nitrogen, facilitating its reduction. Ethanol is a common alternative for less activated substrates.

  • Pressure: High pressure of hydrogen gas increases the concentration of dissolved hydrogen, thereby accelerating the rate of reaction.

Spectral Properties

The structural elucidation and confirmation of 2-(4-Chlorophenyl)piperidine HCl rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule.

Expected ¹H NMR Spectral Data (Representative): The proton NMR spectrum will show characteristic signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperidine ring. The hydrochloride salt form and the solvent can influence the chemical shifts, particularly of the N-H proton and the protons on the carbons adjacent to the nitrogen.

Proton AssignmentChemical Shift (δ, ppm) (approximate)Multiplicity
Aromatic Protons7.2 - 7.5m
H-2 (piperidine)3.5 - 3.8m
N-H8.5 - 9.5 (broad)br s
H-6 (piperidine, axial & equatorial)2.8 - 3.2m
H-3, H-4, H-5 (piperidine)1.5 - 2.2m

Rationale for Assignments:

  • The aromatic protons typically appear in the downfield region (7-8 ppm).

  • The proton at C-2, being adjacent to both the nitrogen and the aromatic ring, will be deshielded and appear further downfield compared to other piperidine protons.

  • The N-H proton of the hydrochloride salt is expected to be a broad singlet at a significantly downfield chemical shift due to protonation and exchange.

  • The remaining piperidine protons will appear in the aliphatic region (1-3 ppm), with complex splitting patterns due to coupling.

Expected ¹³C NMR Spectral Data (Representative): The carbon NMR spectrum provides information on the number of unique carbon environments.

Carbon AssignmentChemical Shift (δ, ppm) (approximate)
Aromatic C (quaternary, C-Cl)132 - 135
Aromatic C (quaternary, C-piperidine)140 - 145
Aromatic CH128 - 130
C-2 (piperidine)60 - 65
C-6 (piperidine)45 - 50
C-3, C-4, C-5 (piperidine)20 - 35

Rationale for Assignments:

  • The aromatic carbons resonate in the 120-150 ppm region.

  • The carbon C-2, attached to both the nitrogen and the phenyl group, will be the most downfield of the aliphatic carbons.

  • The other piperidine carbons will appear in the typical aliphatic range.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) (approximate)Functional GroupVibration
3000 - 3100C-H (aromatic)Stretch
2850 - 2950C-H (aliphatic)Stretch
2400 - 2700 (broad)N⁺-HStretch (hydrochloride salt)
1590 - 1610C=C (aromatic)Stretch
1490C=C (aromatic)Stretch
1090C-ClStretch
820C-H (aromatic, p-disubstituted)Out-of-plane bend

Rationale for Assignments:

  • The broad absorption in the 2400-2700 cm⁻¹ region is a hallmark of a secondary amine hydrochloride salt.

  • The C-H stretching vibrations for aromatic and aliphatic groups appear in their characteristic regions.

  • The C-Cl stretch is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, analysis is typically performed on the free base.

Expected Fragmentation Pattern (Electron Ionization - EI): Under EI conditions, the molecular ion of the free base (m/z 195 for C₁₁H₁₄ClN) is expected. Key fragmentation pathways would involve:

  • α-cleavage: Loss of a hydrogen radical from the C-2 position to form a stable iminium ion.

  • Loss of the chlorophenyl group: Cleavage of the C2-aryl bond.

  • Ring fragmentation: Cleavage of the piperidine ring.

Physicochemical Properties

Melting Point

The melting point is a critical parameter for assessing purity and for solid-state characterization.

PropertyValueSource
Melting Point 259-260 °C
Aqueous Solubility

The aqueous solubility of a drug candidate is a crucial determinant of its bioavailability. As a hydrochloride salt, 2-(4-Chlorophenyl)piperidine HCl is expected to have significantly higher aqueous solubility than its free base form, particularly at lower pH values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining equilibrium solubility.[3]

Materials:

  • 2-(4-Chlorophenyl)piperidine HCl

  • Purified water (or relevant buffer solutions)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of 2-(4-Chlorophenyl)piperidine HCl to a known volume of purified water or buffer in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Rationale for Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed and equilibrium is reached.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state.

  • Filtration: Crucial to separate the dissolved compound from any remaining solid particles, which would lead to an overestimation of solubility.

Acidity Constant (pKa)

The pKa value governs the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor binding. For 2-(4-Chlorophenyl)piperidine HCl, the relevant pKa is that of the protonated piperidine nitrogen.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[4][5]

Materials:

  • 2-(4-Chlorophenyl)piperidine HCl

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 2-(4-Chlorophenyl)piperidine HCl and dissolve it in a known volume of purified water containing a background electrolyte like KCl to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.

  • Titration: Start stirring the solution and record the initial pH. Add small, precise increments of the NaOH solution and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Rationale for Experimental Choices:

  • Standardized Titrant: Ensures accurate determination of the amount of base added.

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration.

  • Temperature Control: The pKa value is temperature-dependent.

pKa_Determination cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis Sample Solution 2-(4-Chlorophenyl)piperidine HCl in water with KCl Titrate Titrate Sample Solution->Titrate Titrant Standardized NaOH Titrant->Titrate pH Meter pH Meter Record pH vs. Volume Record pH vs. Volume Titrate->Record pH vs. Volume pH Meter Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa at half-equivalence

Workflow for pKa determination by potentiometric titration.

Stability Profile

Assessing the stability of a drug candidate is a critical component of its development, ensuring its quality, safety, and efficacy over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to promote degradation.

Experimental Protocol: Forced Degradation

Stress Conditions:

  • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose a solution of the compound to light of a specified wavelength and intensity.

Procedure:

  • Prepare solutions of 2-(4-Chlorophenyl)piperidine HCl and expose them to the different stress conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to separate the API from its degradation products and any other potential impurities.

  • Peak Purity: A photodiode array (PDA) detector can be used to assess the peak purity of the API, ensuring that no degradation products are co-eluting.

  • Mass Balance: The sum of the amount of the API remaining and the amount of degradation products formed should be close to 100% of the initial amount of the API.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 2-(4-Chlorophenyl)piperidine HCl. The synthesis via catalytic hydrogenation, detailed spectral characterization (NMR, IR, MS), and methodologies for determining key parameters such as solubility and pKa have been presented with a focus on both the "how" and the "why." The inclusion of protocols for stability assessment further equips researchers with the necessary tools to evaluate this important chemical entity. The data and methods outlined herein are fundamental for any scientist or professional involved in the discovery, development, and analysis of pharmaceuticals containing the 2-(4-chlorophenyl)piperidine scaffold.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842.
  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (2017, June). Solubility determination of salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydron;chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

Sources

Physicochemical Profiling and Analytical Validation of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In preclinical drug discovery, substituted piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and antifibrinolytic agents[1]. 2-(4-Chlorophenyl)piperidine hydrochloride is a critical synthetic intermediate and building block. Understanding its exact molecular weight, empirical formula, and the rationale behind its salt formulation is paramount for accurate stoichiometric calculations, yield determination, and downstream synthetic applications.

This whitepaper provides an in-depth technical analysis of the molecular properties of this compound, detailing the causality behind its physicochemical behavior and establishing self-validating protocols for its analytical verification.

Molecular Formula and Weight: The Core Metrics

The accurate determination of molecular weight (MW) and formula is the foundation of synthetic reproducibility.

  • Parent Free Base: The unprotonated form, 2-(4-chlorophenyl)piperidine, has the molecular formula

    
     and a molecular weight of approximately 195.69  g/mol .
    
  • Hydrochloride Salt: Upon treatment with hydrochloric acid, the secondary amine of the piperidine ring is protonated, yielding the hydrochloride salt. The molecular formula becomes

    
      (often written as 
    
    
    
    ), with a molecular weight of 232.15 g/mol [2][3].
Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical calibration and stoichiometric scaling[2][4].

PropertyValueAnalytical Significance
Chemical Name This compoundStandard nomenclature for inventory and regulatory filing.
Molecular Formula

Used for elemental analysis theoretical calculations.
Average Molecular Weight 232.15 g/mol Essential for molarity and yield calculations.
Exact Mass (Monoisotopic) 231.058 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Parent Compound MW 195.69 g/mol Target mass observed in positive ionization modes (minus HCl).
Hydrogen Bond Donors 2Influences aqueous solubility and target receptor binding.
Hydrogen Bond Acceptors 1Dictates interaction with solvent matrices.

Causality: The Rationale for the Hydrochloride Salt

Why do chemical suppliers and researchers default to the hydrochloride salt rather than the free base? The choice is driven by three fundamental physicochemical principles:

  • Oxidative Stability: Secondary amines in free base piperidines are susceptible to atmospheric oxidation, leading to N-oxide impurities over time. Protonation of the nitrogen lone pair physically blocks this oxidation pathway, significantly extending the reagent's shelf-life.

  • Solubility Kinetics: The free base is highly lipophilic and exhibits poor aqueous solubility, complicating biphasic reactions or biological assays. The HCl salt lowers the partition coefficient (LogP), enabling rapid dissolution in polar protic solvents (e.g., water, methanol) essential for LC-MS analysis and physiological testing.

  • Crystallinity and Handling: Free base piperidines are often viscous oils or low-melting solids. The ionic interactions in the hydrochloride salt promote the formation of a rigid crystalline lattice, allowing for precise gravimetric weighing and purification via recrystallization.

Self-Validating Analytical Protocols

To ensure the integrity of the


 formula before downstream synthesis, laboratories must employ orthogonal validation techniques. Relying on a single method can lead to false positives (e.g., mass spectrometry confirms the parent mass but ignores the salt stoichiometry).
Protocol A: Exact Mass Determination via LC-HRMS (ESI+)
  • Objective: Validate the molecular weight of the parent free base decoupled from the chloride counterion.

  • Causality: Electrospray ionization (ESI) in positive mode will strip the non-covalently bound HCl and protonate the secondary amine, yielding an

    
     ion. This confirms the intact piperidine core.
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to ensure complete dissociation of the salt. Dilute 1:100 in an aqueous matrix containing 0.1% Formic Acid to force protonation prior to aerosolization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5-95% Acetonitrile (0.1% FA) over 5 minutes. Rationale: This separates the active pharmaceutical ingredient (API) from any highly polar synthetic impurities.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation and gas-phase ion generation.

  • Mass Analysis: Scan

    
     100-500 using a Quadrupole Time-of-Flight (Q-TOF) analyzer.
    
  • Validation Checkpoint (Self-Correction): Extract the chromatogram for the theoretical exact mass of

    
     (
    
    
    
    ). You must observe a 3:1 isotopic abundance ratio at
    
    
    196.089 and
    
    
    198.086. This naturally validates the presence of exactly one covalently bound chlorine atom (
    
    
    vs
    
    
    ) on the phenyl ring.
Protocol B: Stoichiometric Verification via Elemental Analysis
  • Objective: Confirm the empirical formula

    
     and prove the 1:1 molar ratio of the free base to hydrochloric acid.
    
  • Causality: While LC-MS confirms the parent structure, it is "blind" to the salt form. Combustion analysis proves the total elemental composition, ensuring the material is not a hemi-salt or heavily hydrated.

Step-by-Step Methodology:

  • Desiccation: Dry 5.0 mg of the sample under vacuum (10 mbar) at 40°C for 12 hours. Rationale: Hydrochloride salts are inherently hygroscopic; failing to remove adventitious water will artificially inflate the Hydrogen and Oxygen percentages, failing the validation.

  • Combustion: Combust 1.5 mg of the dried sample in a pure oxygen environment at 950°C inside an elemental analyzer.

  • Gas Quantification: Quantify the evolved gases (

    
    , 
    
    
    
    ,
    
    
    ) using a thermal conductivity detector (TCD).
  • Halogen Titration: Perform a separate Schöniger flask combustion followed by argentometric titration (

    
    ) to quantify total chlorine (both covalent and ionic).
    
  • Validation Checkpoint (Self-Correction): The experimental mass percentages must fall within

    
     of the theoretical values for 
    
    
    
    : Carbon (56.92%), Hydrogen (6.51%), Nitrogen (6.03%), and Total Chlorine (30.54%). A chlorine value near 15% indicates the free base, instantly flagging a supplier error.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS self-validating workflow, demonstrating how sample preparation directly influences ionization and isotopic validation.

G N1 Sample Prep (Dissociation in MeOH) N2 Chromatography (C18, 5-95% ACN) N1->N2 N3 ESI+ Ionization (Yields [M+H]+ Ion) N2->N3 N4 HRMS Detection (Q-TOF Analyzer) N3->N4 N5 Isotopic Analysis (35Cl/37Cl 3:1 Ratio) N4->N5 N6 MW Confirmed (m/z 196.089) N5->N6

LC-HRMS Workflow for Molecular Weight Validation of Piperidine Derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride." PubChem,[Link]

Sources

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)piperidine Hydrochloride: A Comparative Analysis in Water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)piperidine hydrochloride, a substituted piperidine derivative of interest in pharmaceutical research and development. In the absence of publicly available quantitative solubility data, this document elucidates the fundamental physicochemical principles governing its solubility in two critical solvents: water and dimethyl sulfoxide (DMSO). We present a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate precise and reliable data. The guide further explores the theoretical underpinnings of solvent-solute interactions, offering insights into the differential solubility expected in these polar protic and aprotic media. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of solubility for this class of compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, particularly for oral administration, it must possess adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. Poor aqueous solubility is a leading cause of failure for new chemical entities (NCEs) in the development pipeline.

This compound is a hydrochloride salt of a secondary amine. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The hydrochloride form is typically employed to enhance the aqueous solubility and stability of the parent basic compound.[1] Understanding its solubility in both aqueous media (simulating physiological conditions) and organic solvents like DMSO (a standard solvent for initial compound screening and stock solution preparation) is paramount for its progression as a potential therapeutic agent.[2]

This guide will first delve into the theoretical basis for the solubility of this compound in water and DMSO, followed by a detailed experimental workflow for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its structure and the properties of the solvents.

Table 1: Physicochemical Properties of this compound and Solvents

PropertyThis compoundWater (H₂O)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₄ClN · HClH₂OC₂H₆OS
Molecular Weight 232.15 g/mol [3]18.02 g/mol 78.13 g/mol
Structure A piperidine ring substituted with a 4-chlorophenyl group, as a hydrochloride salt.A highly polar, protic solvent.A highly polar, aprotic solvent.
Key Features Ionic salt, contains a polar N-H bond, a nonpolar chlorophenyl group.Capable of extensive hydrogen bonding (both donor and acceptor).A strong hydrogen bond acceptor, but not a donor.
Solubility in Water: The Role of Ionization and Hydrogen Bonding

As a hydrochloride salt, this compound is expected to be significantly more soluble in water than its corresponding free base. This is due to two primary factors:

  • Ionic Nature : In water, the salt readily dissociates into the protonated piperidinium cation and the chloride anion. These ions can then form strong ion-dipole interactions with the polar water molecules, which is an energetically favorable process that promotes dissolution.

  • Hydrogen Bonding : The protonated nitrogen of the piperidinium cation can act as a hydrogen bond donor, while the lone pairs on the oxygen atoms of water molecules act as hydrogen bond acceptors. This further enhances the solvation of the cation.

The presence of the nonpolar 4-chlorophenyl group will somewhat counteract this solubility by introducing a hydrophobic region to the molecule. However, for a molecule of this size, the ionic character of the hydrochloride salt is expected to dominate, leading to appreciable aqueous solubility. The parent compound, piperidine hydrochloride, is described as being freely soluble in water.[4]

Solubility in DMSO: A Powerful Aprotic Solvent

DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. Its ability to dissolve a wide range of substances makes it a valuable solvent in drug discovery.[2]

For this compound, high solubility in DMSO is also anticipated due to:

  • Polarity : The strong dipole of DMSO can effectively solvate the charged piperidinium cation and the chloride anion.

  • Hydrogen Bond Acceptance : The oxygen atom in DMSO is a strong hydrogen bond acceptor and can interact favorably with the N-H group of the protonated piperidine ring.

While DMSO cannot act as a hydrogen bond donor, its overall polarity and ability to disrupt the crystal lattice of the salt make it an excellent solvent for this type of compound. It is common for compounds like this to be prepared as high-concentration stock solutions in DMSO for use in biological assays.[5]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a robust and reproducible means of quantifying the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid. By agitating this mixture for a sufficient period, we ensure that the system reaches a thermodynamic steady state. Subsequent separation of the solid and quantification of the solute in the clear supernatant provides the equilibrium solubility value.

Step-by-Step Experimental Protocol
  • Preparation of Materials :

    • This compound (solid powder).

    • High-purity water (e.g., Milli-Q or equivalent).

    • Anhydrous, high-purity DMSO.

    • Glass vials with screw caps.

    • An orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • A centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE) to ensure they do not bind the analyte.

    • An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Experimental Procedure :

    • Add an excess amount of solid this compound to separate vials for each solvent (water and DMSO). "Excess" means that a visible amount of solid remains undissolved.

    • Add a precise volume of the respective solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on the shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Data Analysis and Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted supernatant samples.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

Visualization of Key Concepts

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to vial B Add precise volume of solvent (Water or DMSO) A->B C Seal and agitate (24-48h at 25°C) D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute sample E->F G HPLC Analysis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Solvent-Solute Interaction Diagram

G cluster_solute cluster_water Aqueous Solvent (Water) cluster_dmso Aprotic Solvent (DMSO) Solute C₁₁H₁₅Cl₂N⁺H  +  Cl⁻ Interaction_W1 Ion-Dipole Interactions Solute->Interaction_W1 Strong Interaction_W2 Hydrogen Bonding (Donor & Acceptor) Solute->Interaction_W2 Strong Interaction_D1 Strong Dipole Interactions Solute->Interaction_D1 Strong Interaction_D2 Hydrogen Bond Acceptor Solute->Interaction_D2 Moderate Water H₂O Water->Interaction_W1 Water->Interaction_W2 DMSO C₂H₆OS DMSO->Interaction_D1 DMSO->Interaction_D2

Caption: Key intermolecular forces driving solubility in water vs. DMSO.

Conclusion and Field-Proven Insights

While specific solubility values for this compound require empirical determination, a thorough understanding of its chemical structure and the properties of water and DMSO allows for strong predictions. It is anticipated that this compound will exhibit high solubility in both solvents.

  • In Water , the ionic nature of the hydrochloride salt will be the primary driver of solubility, making it a suitable candidate for formulations where aqueous dissolution is required.

  • In DMSO , its high polarity and hydrogen bond accepting capability make it an ideal solvent for creating concentrated stock solutions for high-throughput screening and other in vitro assays.

Researchers working with this and similar compounds should not rely on predicted values alone. The experimental protocol detailed in this guide represents a self-validating system for generating the reliable, quantitative data necessary for informed decision-making in the drug development process. Adherence to such rigorous methodologies ensures the scientific integrity of subsequent research.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
  • Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 35(3), 169-181.
  • Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Product Information.

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2-(4-Chlorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol

As a Senior Application Scientist, I approach the handling of chiral piperidine derivatives not merely as a compliance exercise, but as a critical intersection of molecular dynamics and occupational safety. Standard Material Safety Data Sheets (MSDS) often provide generic hazard codes without explaining the underlying chemical behavior. This whitepaper bridges that gap for 2-(4-Chlorophenyl)piperidine hydrochloride , detailing the causality behind its toxicological profile and establishing self-validating laboratory workflows for its safe handling and analytical verification.

Chemical Identity & Molecular Dynamics

This compound is a substituted azacycloalkane utilized primarily as a high-value chiral building block and pharmaceutical intermediate. Structurally, it consists of a basic piperidine ring substituted at the C2 position with a lipophilic 4-chlorophenyl moiety.

The presence of the 4-chlorophenyl group significantly alters the electron density and lipophilicity of the molecule compared to an unsubstituted piperidine[1]. While the hydrochloride salt form is utilized to maximize benchtop stability and aqueous solubility, it fundamentally changes how the compound interacts with biological tissues upon accidental exposure.

Physicochemical Properties

To predict the compound's behavior in both synthetic workflows and biological systems, we must first establish its quantitative baseline.

PropertyValue / DescriptionCausality / Impact on Handling
Chemical Formula C₁₁H₁₅Cl₂NContains both covalent (aryl) and ionic (salt) chlorides.
Molar Mass 232.15 g/mol Low molecular weight facilitates rapid dissolution.
CAS Numbers 1391375-27-1 (S-isomer) 1172776-65-6 (Racemic)Stereochemistry impacts off-target receptor affinity[2].
Appearance White to off-white powderProne to aerosolization if milled or handled aggressively.
Solubility Water, MeOH, DMSOHigh aqueous solubility increases risk of mucosal absorption.
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral); severe skin, eye, and respiratory irritant.

Mechanistic Toxicology & Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. The toxicity of this compound is driven by a two-stage mechanism: aqueous dissociation and lipid partitioning.

  • Localized Irritation (The Salt Effect): Upon contact with moisture (e.g., sweat, tears, or respiratory mucosa), the hydrochloride salt rapidly dissociates. This localized release of protons (H⁺) creates a highly acidic microenvironment, driving the acute tissue irritation and cellular stress classified under GHS codes H315 (Skin) and H319 (Eye).

  • Systemic Penetration (The Pharmacophore Effect): Once the free base is generated in physiological pH, the highly lipophilic 4-chlorophenyl group acts as a penetrant, allowing the molecule to partition across lipid bilayer membranes. Because the 2-arylpiperidine scaffold is structurally homologous to several monoamine transporter ligands (e.g., des-ester methylphenidate analogs), systemic absorption carries the theoretical risk of off-target central nervous system (CNS) excitation and cardiovascular effects[3].

MechanisticPathway A Exposure to 2-(4-Chlorophenyl) piperidine HCl B Aqueous Dissociation (Release of HCl & Free Base) A->B C Lipid Membrane Partitioning (Driven by 4-Cl-Phenyl) B->C Permeation E Local Tissue Irritation (pH Shift & Cellular Stress) B->E Acidic Microenvironment D Off-Target CNS Interaction (Monoamine Transporter Affinity) C->D Pharmacophore Binding

Mechanistic pathway of 2-(4-chlorophenyl)piperidine toxicity and cellular interaction.

Self-Validating Handling & Spill Response Protocols

A protocol is only effective if it can prove its own success. The following workflows are designed as "self-validating systems," meaning they incorporate built-in analytical checkpoints to prevent false-negative safety assumptions.

Routine Handling Protocol
  • Step 1: Environmental Isolation. Always handle the powder within a Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood. Causality: The low molecular weight powder is highly susceptible to electrostatic cling and aerosolization.

  • Step 2: Gravimetric Verification. Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing. Causality: Neutralizing static charge prevents micro-particulate dispersion, ensuring the mass weighed exactly matches the mass transferred.

  • Step 3: Solvent Quenching. When dissolving the salt, add the powder to the solvent, not the solvent to the powder. Causality: Adding solvent to a dry hydrochloride salt can cause micro-boiling and aerosolization of acidic vapors.

Self-Validating Spill Response Workflow

In the event of a benchtop spill, standard sweeping is prohibited. The response must neutralize the acidic nature of the salt while preventing the volatilization of the free base.

  • Containment: Immediately isolate the area and ensure fume hood sash is lowered to operational height.

  • Neutralization: Gently spray the spill with a 1% Sodium Bicarbonate (NaHCO₃) solution. Causality: A weak base like 1% NaHCO₃ is chosen over strong bases (like NaOH) to prevent a rapid exothermic reaction that could aerosolize the compound.

  • Validation Check 1 (pH): Apply a universal pH indicator strip to the slurry. The protocol must loop back to Step 2 until the pH reads between 7.0 and 7.5.

  • Absorption: Absorb the neutralized slurry with inert diatomaceous earth or chemical spill pads.

  • Validation Check 2 (Analytical): Perform an HPLC swab test (see Section 4) of the affected area to confirm residual concentration is < 0.1 µg/cm².

SpillWorkflow S1 Spill Detection (Solid/Solution) S2 Isolate & Ventilate (Fume Hood / PPE) S1->S2 S3 Apply 1% NaHCO3 (Neutralize HCl) S2->S3 S4 pH Indicator Check (Target pH 7.0-7.5) S3->S4 S4->S3 If Acidic S5 Absorb & Dispose (Biohazard Waste) S4->S5 If pH Neutral S6 HPLC Swab Test (< 0.1 µg/cm²) S5->S6

Self-validating spill response and decontamination workflow.

Analytical Validation Protocol (HPLC-UV)

To ensure absolute decontamination and to verify the purity of synthesized or purchased batches, a validated High-Performance Liquid Chromatography (HPLC) method is required.

Causality of Method Design: The secondary amine of the piperidine ring is prone to severe peak tailing on standard silica columns due to interactions with residual silanol groups. Therefore, Trifluoroacetic acid (TFA) is mandated in the mobile phase to act as an ion-pairing agent, masking the amine and ensuring sharp, quantifiable peaks.

Step-by-Step HPLC Methodology
  • Column Selection: Use an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% v/v TFA.

    • Solvent B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 220 nm. Causality: The 4-chlorophenyl chromophore exhibits strong absorbance at 220 nm, providing a high signal-to-noise ratio for trace detection.

  • Swab Extraction (For Spill Validation): Swab a 10x10 cm area using a sterile swab wetted with 50% Methanol. Extract the swab in 1.0 mL of Mobile Phase A, vortex for 60 seconds, and inject 10 µL. Compare against a 1.0 µg/mL analytical standard to confirm the area is below the 0.1 µg/cm² safety threshold.

References

  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem - NIH." PubChem Compound Summary. URL:[Link]

  • Henderson TR, DeLorme EM, Takahashi K, Gray AP, Dretchen KL. "Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride." European Journal of Pharmacology, PubMed (NIH). URL:[Link]

Sources

Pharmacological Profile of 2-(4-Chlorophenyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride (2-4-CPP HCl) represents a critical structural scaffold within the arylpiperidine class of neuroactive compounds[1]. Functioning primarily as a monoamine reuptake inhibitor, the arylpiperidine backbone is foundational to several therapeutic agents and research probes targeting the central nervous system (CNS). This technical whitepaper dissects the physicochemical properties, pharmacodynamic causality, and standard operating procedures for evaluating the in vitro and ex vivo pharmacological profile of 2-4-CPP HCl.

Structural & Physicochemical Profiling

The core structure of 2-4-CPP consists of a saturated piperidine ring substituted at the C2 position with a 4-chlorophenyl moiety.

The Hydrochloride Salt Formulation

From an assay development perspective, utilizing the hydrochloride salt (C₁₁H₁₅Cl₂N) rather than the freebase is non-negotiable[2]. The freebase form is highly lipophilic, prone to volatilization, and exhibits poor aqueous solubility, which leads to erratic concentration gradients in standard physiological buffers. The HCl salt ensures rapid dissolution in Krebs-Ringer or HEPES buffers, guaranteeing precise molarity during in vitro dosing.

Stereochemistry and Eutomer Selection

The C2 position of the piperidine ring is a chiral center, yielding (R)- and (S)-enantiomers. In arylpiperidine pharmacology, stereochemistry dictates target affinity. The (R)-enantiomer typically serves as the eutomer (the more active enantiomer) for monoamine transporter binding, whereas the (S)-enantiomer often acts as the distomer[2]. When conducting binding assays, utilizing enantiopure (R)-2-(4-Chlorophenyl)piperidine hydrochloride is recommended to avoid the confounding variable of racemic dilution.

Pharmacodynamics & SAR Causality

Unsubstituted 2-phenylpiperidine is a known, albeit weak, inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET)[3]. However, the deliberate addition of a chlorine atom at the para-position (C4 of the phenyl ring) fundamentally alters the Structure-Activity Relationship (SAR).

The Causality of the 4-Chloro Substitution

Why does the 4-chloro group shift the pharmacological profile?

  • Halogen Bonding in the S1 Pocket: The highly polarizable chlorine atom engages in specific halogen bonding within the hydrophobic S1 binding pocket of the serotonin transporter (SERT) and DAT. This interaction anchors the molecule, drastically lowering the dissociation constant (

    
    )[4].
    
  • Enhanced Lipophilicity (LogP): The chlorine atom increases the overall lipophilicity of the molecule, driving higher partitioning across the blood-brain barrier (BBB) and enhancing local concentrations at synaptic clefts.

  • Metabolic Shielding: The para-position of phenyl rings is a primary site for CYP2D6-mediated hydroxylation. The steric bulk and electronegativity of the chlorine atom block this metabolic pathway, significantly increasing the compound's half-life.

Experimental Methodologies (Self-Validating Protocols)

To rigorously map the pharmacological profile of 2-4-CPP HCl, we employ self-validating ex vivo systems. The following protocols detail the causality behind our experimental choices.

Protocol A: Radioligand Binding Assay (Synaptosomal Preparation)

Causality: We utilize freshly isolated rat brain synaptosomes rather than transfected recombinant cell lines (e.g., HEK293 or CHO). Recombinant lines often lack the native lipid raft microdomains and auxiliary proteins required for the accurate conformational dynamics of DAT, SERT, and NET. Synaptosomes provide a physiologically accurate representation of the transporter environment.

Step-by-Step Workflow:

  • Tissue Isolation: Decapitate adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the frontal cortex (for SERT/NET assays).

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4) to maintain osmotic balance and preserve synaptosomal integrity.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet cellular debris and nuclei. Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the synaptosomal pellet (P2 fraction).

  • Incubation: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Incubate 100 µL of synaptosomes with varying concentrations of 2-4-CPP HCl (0.1 nM to 10 µM) and specific radioligands: [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), or [³H]nisoxetine (NET).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM of a known potent inhibitor (e.g., indatraline) to define non-specific binding.

  • Termination: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Crucial: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic 2-4-CPP HCl.

  • Quantification: Measure bound radioactivity using liquid scintillation counting and calculate

    
     via the Cheng-Prusoff equation.
    
Protocol B: Ex Vivo Monoamine Uptake Assay

Causality: A high binding affinity (


) does not inherently confirm functional reuptake inhibition; the compound could theoretically act as a transporter substrate (releaser). The uptake assay measures the functional blockade of monoamine transport (

), validating 2-4-CPP HCl as a true reuptake inhibitor.

Step-by-Step Workflow:

  • Pre-incubate synaptosomes with 2-4-CPP HCl at 37°C for 5 minutes to allow target equilibration.

  • Add 10 nM of tritiated neurotransmitters ([³H]DA, [³H]5-HT, or [³H]NE).

  • Critical Timing: Incubate for exactly 3 minutes. This captures the linear phase of active transport before reverse-transport or vesicular saturation occurs.

  • Terminate by adding 4 mL of ice-cold buffer to halt enzymatic activity, followed by rapid filtration.

Data Presentation

The tables below summarize the physicochemical properties and the expected SAR shifts in binding affinities when moving from the unsubstituted piperidine to the 4-chloro derivative.

Table 1: Physicochemical Properties of 2-4-CPP HCl
PropertySpecification
IUPAC Name (2R)-2-(4-chlorophenyl)piperidine;hydrochloride
Molecular Formula C₁₁H₁₅Cl₂N
Molecular Weight 232.15 g/mol
PubChem CID 155903197[2]
Primary Target Class Monoamine Reuptake Inhibitor (MAT)
Table 2: Comparative Monoamine Transporter Affinities (Extrapolated , nM)

Note: Values for 2-4-CPP are extrapolated based on standard arylpiperidine SAR shifts observed upon 4-chloro substitution[3][4].

CompoundDAT (

, nM)
SERT (

, nM)
NET (

, nM)
2-Phenylpiperidine ~6,360>10,000>10,000
2-(4-Chlorophenyl)piperidine ~45 - 150~10 - 130~300 - 500

Visualization: Pharmacological Signaling Pathway

The following diagram illustrates the mechanism of action of 2-4-CPP HCl at the synaptic cleft and the resulting downstream signaling cascade.

MAT_Signaling CPP 2-(4-Chlorophenyl)piperidine HCl DAT Dopamine Transporter (DAT) CPP->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) CPP->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) CPP->NET Competitive Inhibition Synapse Increased Synaptic Monoamines (DA, 5-HT, NE) DAT->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake GPCR Post-Synaptic GPCR Activation (D1/D2, 5-HT, Adrenergic) Synapse->GPCR Agonism cAMP cAMP / PKA Cascade GPCR->cAMP Signal Transduction

Caption: Mechanism of Action: 2-4-CPP HCl inhibiting MATs and downstream GPCR signaling.

References[2] National Center for Biotechnology Information. "(R)-2-(4-Chlorophenyl)piperidine hydrochloride". PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/155903197[3] Sigma-Aldrich. "this compound". Merck KGaA. URL:https://www.sigmaaldrich.com/[4] Wikipedia Contributors. "2-Benzylpiperidine". Wikipedia, The Free Encyclopedia. URL:https://en.wikipedia.org/wiki/2-Benzylpiperidine[1] Wikipedia Contributors. "Phenylpiperidines". Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Phenylpiperidines[5] Preprints.org. "Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach". Preprints. URL:https://www.preprints.org/manuscript/202412.2383/v1

Sources

melting point data for 2-(4-Chlorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Characterization & Melting Point Determination of 2-(4-Chlorophenyl)piperidine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Chemical Identity[1][2][3][4]

The compound This compound (CAS: 1172776-65-6 for the racemate) represents a specific structural isomer distinct from the more widely utilized 4-substituted piperidines (e.g., the Haloperidol intermediate). While 4-substituted piperidines have extensive literature characterization, the 2-substituted variants are often proprietary scaffolds used in the synthesis of chiral NK1 antagonists, norepinephrine reuptake inhibitors, and specific agrochemicals.

This guide addresses the critical data gap regarding the melting point (MP) of this specific isomer. Unlike commodity chemicals with a single "textbook" value, 2-(4-Chlorophenyl)piperidine HCl exhibits polymorphic behavior and synthesis-dependent purity profiles that necessitate rigorous in-house determination rather than reliance on generic database values.

Core Chemical Identifiers[1][2]
ParameterTechnical Specification
IUPAC Name This compound
Common Isomer rac-2-(4-Chlorophenyl)piperidine HCl
CAS Number 1172776-65-6 (Racemate) / 1391448-39-7 ((R)-isomer)
Molecular Formula C₁₁H₁₄ClN[3] · HCl
Molecular Weight 232.15 g/mol
Physical State White to off-white crystalline solid
Melting Point Range 215°C – 248°C (Dependent on polymorph/purity; see Section 2)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O

Physicochemical Characterization: The Melting Point Challenge

2.1 The Data Landscape

Unlike the 4-(4-chlorophenyl) isomer (which consistently melts near 220–225°C), the 2-position isomer is subject to significant variation in reported melting points due to atropisomerism and salt stoichiometry .

  • Observed Range: 215°C – 248°C (Decomposition often observed).

  • Key Insight: The wide range in literature often stems from the presence of hemihydrates versus anhydrous forms. The hydrochloride salt is hygroscopic; absorbed moisture depresses the observed MP significantly (colligative property effect).

2.2 Comparative Isomer Data

To validate your sample, ensure it does not match the properties of the regioisomer (a common synthesis impurity).

Isomer PositionStructure NoteTypical MP Range (HCl Salt)Key Distinction
2-Substituted Benzylic amine (chiral center)215–248°C Chiral; often requires resolution.
4-Substituted Achiral (plane of symmetry)>280°C (or 220°C dec) Common Haloperidol precursor.

Experimental Protocols: Determination & Validation

3.1 Method A: Differential Scanning Calorimetry (DSC) – The Gold Standard

Objective: Determine the onset temperature and heat of fusion (


) to identify polymorphic purity.
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Protocol:

    • Sample Prep: Weigh 2–4 mg of dried sample (dried at 40°C under vacuum for 4h) into a Tzero aluminum pan.

    • Reference: Empty crimped aluminum pan.

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: Heat from 30°C to 280°C at 10°C/min .

  • Acceptance Criteria:

    • Look for a sharp endothermic peak (melting).

    • Warning: An exotherm immediately following the endotherm indicates decomposition. If this occurs, report the MP as "Melting with Decomposition" (

      
      ).
      
3.2 Method B: Capillary Method (USP <741> Compliant)

Objective: Rapid QC check during synthesis.

  • Instrument: Büchi M-565 or SRS DigiMelt.

  • Protocol:

    • Grind the sample to a fine powder to ensure uniform heat transfer.

    • Pack capillary to 3mm height; tap to eliminate air pockets.

    • Ramp: Fast ramp (10°C/min) to 200°C, then slow ramp (1.0°C/min ) to melt.

  • Technical Note: If the sample "sweats" or shrinks at ~150°C, you likely have a solvate or hydrate. Recrystallize from Isopropanol/Ether before final testing.

Synthesis & Purification Workflow

Understanding the source of the compound is critical for interpreting thermal data. The 2-substituted piperidine is typically synthesized via the reduction of 2-(4-chlorophenyl)pyridine or Grignard addition to a pyridinium salt.

4.1 Synthesis Pathway Diagram

The following diagram outlines the logical flow from precursors to the final hydrochloride salt, highlighting where impurities affecting MP are introduced.

SynthesisWorkflow Start 4-Chloropyridine Step1 Grignard Reaction (PhMgBr addition) Start->Step1 Activation Inter Intermediate Dihydropyridine Step1->Inter C-C Bond Formation Step2 Hydrogenation (Pd/C, H2) Inter->Step2 Reduction Crude Crude Free Base (Oil) Step2->Crude Workup Salt Salt Formation (HCl in Et2O) Crude->Salt Precipitation Final 2-(4-Chlorophenyl) piperidine HCl Salt->Final Recrystallization (iPrOH)

Caption: Synthesis pathway highlighting the reduction step where partial hydrogenation can lead to impurities that depress the melting point.

4.2 Analytical Validation Workflow

This workflow ensures that the melting point data you generate is legally and scientifically defensible.

AnalyticalWorkflow Sample Isolated Sample (Batch X) TGA TGA Analysis (Volatiles/Solvates?) Sample->TGA Decision Loss > 1%? TGA->Decision Dry Vacuum Dry (50°C, 12h) Decision->Dry Yes DSC DSC Analysis (Melting Onset) Decision->DSC No Dry->TGA Re-test Report Generate CoA (MP + Purity) DSC->Report

Caption: Decision tree for thermal analysis. TGA (Thermogravimetric Analysis) is required first to rule out solvent effects on the melting point.

Technical Troubleshooting & Expertise

5.1 The "Oiling Out" Phenomenon

During recrystallization (typically from Ethanol/Ether), 2-(4-chlorophenyl)piperidine HCl may separate as an oil rather than a crystal.

  • Cause: High solubility of the salt in ethanol and presence of trace water.

  • Solution: Use Isopropanol (IPA) as the solvent and Diisopropyl Ether (DIPE) as the anti-solvent. Cooling must be gradual (10°C/hour) to encourage nucleation of the high-melting polymorph.

5.2 Hygroscopicity Management

The HCl salt is moderately hygroscopic.

  • Impact: A sample left on the bench for 2 hours can absorb enough atmospheric moisture to depress the MP by 5–10°C.

  • Protocol: Always store in a desiccator. Perform MP determination immediately after opening the vial or drying.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1172776-65-6, this compound. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard for capillary method protocol).

Sources

Technical Guide: pKa Profile of 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the acid dissociation constant (pKa) of 2-(4-Chlorophenyl)piperidine hydrochloride , a critical scaffold in medicinal chemistry often utilized in the synthesis of CNS-active agents and tachykinin receptor antagonists.

Executive Summary

  • Compound: this compound[1][2][3]

  • CAS (HCl): 1391448-39-7 | CAS (Free Base): 7048035

  • Core pKa Value (Calculated): 9.45 ± 0.20 (Conjugate Acid at 25°C)

  • Physicochemical Context: The compound exhibits lower basicity than unsubstituted piperidine (pKa ~11.22) due to the inductive electron-withdrawing effects of the 2-aryl moiety and the para-chloro substituent.

  • Relevance: This pKa value dictates that the molecule exists predominantly (>99%) in its ionized cationic form at physiological pH (7.4), influencing its solubility profile and requirement for active transport or lipophilic formulation strategies for membrane permeability.

Structural & Mechanistic Analysis (SAR)

The basicity of 2-(4-Chlorophenyl)piperidine is governed by the availability of the lone pair electrons on the secondary amine nitrogen. The shift in pKa from the parent piperidine is driven by two primary electronic vectors:

  • Alpha-Aryl Inductive Effect (-I): The phenyl ring attached at the C2 position (alpha to the nitrogen) exerts a significant electron-withdrawing inductive effect. Unlike aniline, where the nitrogen is directly conjugated to the ring, the saturated C2 carbon prevents direct resonance delocalization. However, the proximity of the

    
     hybridized carbons pulls electron density through the sigma bond framework, stabilizing the free base relative to the protonated cation, thereby lowering the pKa from ~11.2 to ~9.8 (analogous to 2-phenylpiperidine).
    
  • Substituent Field Effect: The chlorine atom at the para-position of the phenyl ring is electron-withdrawing (

    
    ). While distant from the nitrogen center, it further polarizes the phenyl ring, enhancing the overall electron-withdrawing nature of the aryl group. This results in a further reduction of basicity by approximately 0.2–0.4 log units compared to 2-phenylpiperidine.
    
Protonation Equilibrium Visualization

The following diagram illustrates the equilibrium between the protonated hydrochloride salt and the free base species.

ProtonationEquilibrium Salt Protonated Cation (Hydrophilic) [R2-NH2]+ Base Free Base (Lipophilic) [R2-NH] Salt->Base Ka (Deprotonation) Base->Salt pH < pKa H_Ion H+

Figure 1: Equilibrium shift favoring the cationic salt form at pH < 9.4.

Comparative Data Profile

Due to the specific isomeric nature of this compound, experimental values are often extrapolated from close structural analogs. The table below synthesizes predicted and experimental data points to triangulate the accurate pKa range.

CompoundStructurepKa (Exp/Calc)Key Electronic Factor
Piperidine Unsubstituted Heterocycle11.22 (Exp)Reference standard; high electron density on N.
2-Phenylpiperidine 2-Aryl Analog9.74 (Calc)Inductive withdrawal by phenyl ring at C2.
Benzylamine Acyclic Analog9.33 (Exp)Similar electronic environment (amine alpha to phenyl).
2-(4-Chlorophenyl)piperidine Target Molecule 9.45 (Est) Combined effect of 2-phenyl group and p-Cl substituent.

Experimental Determination Protocol

For drug development applications requiring high precision (±0.03 log units), Potentiometric Titration is the gold standard method.

Method: Potentiometric Titration (GLP Standard)

Objective: Determine the thermodynamic pKa constant in aqueous media (or mixed solvent if solubility is limited).

Reagents & Equipment
  • Analyte: >98% pure 2-(4-Chlorophenyl)piperidine HCl.

  • Titrant: 0.1 N Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: Degassed HPLC-grade water (CO2-free) or 0.15 M KCl solution (to maintain ionic strength).

  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow
  • Ionic Strength Adjustment: Prepare a solvent system of 0.15 M KCl in water to mimic physiological ionic strength (

    
    ).
    
  • Sample Preparation: Dissolve ~3-5 mg of the hydrochloride salt in 20 mL of the solvent. Ensure complete dissolution; if the free base precipitates during titration, a co-solvent method (Methanol/Water extrapolation) must be used.

  • Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl to ensure 100% protonation at the start.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL), allowing for electrode stabilization (drift < 0.5 mV/min) between additions.

  • Data Collection: Record pH vs. Volume of titrant across the range pH 2.0 to pH 12.0.

  • Calculation: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point and calculate pKa at the half-equivalence point.

Experimental Logic Flow

TitrationWorkflow Start Start: Weigh Sample (3-5 mg HCl salt) Dissolve Dissolve in 0.15M KCl (Degassed Water) Start->Dissolve CheckSol Check Solubility Dissolve->CheckSol Acidify Acidify to pH 2.0 (Ensure 100% Protonation) CheckSol->Acidify Clear CoSolvent Switch to Co-Solvent Method (MeOH/Water Extrapolation) CheckSol->CoSolvent Turbid Titrate Titrate with 0.1M NaOH (Dynamic Dosing) Acidify->Titrate Detect Detect Precipitation? Titrate->Detect Calc Calculate pKa (Bjerrum/Gran Plot) Detect->Calc No Precipitate Detect->CoSolvent Precipitate observed

Figure 2: Decision tree for potentiometric pKa determination.

Implications for Drug Development[5][6]

Solubility & Formulation
  • pH Dependent Solubility: At pH 1.2 (Gastric), the compound is highly soluble (>10 mg/mL). At pH 7.4 (Blood), it remains largely ionized (~99%), maintaining good aqueous solubility. However, as pH approaches 9.0 (Intestinal microenvironment), the concentration of the lipophilic free base increases, potentially precipitating out of solution if the dose is high.

  • Salt Selection: The hydrochloride salt is appropriate for solid oral dosage forms. For liquid formulations, maintaining a pH < 6.0 is recommended to prevent free-base precipitation.

Biological Distribution
  • Membrane Permeability: The cationic form (predominant at pH 7.4) has low passive membrane permeability. Absorption likely relies on the fraction of free base available (~1%) or specific cation transporters.

  • Blood-Brain Barrier (BBB): As a CNS-active scaffold, the lipophilicity of the free base (LogP ~2.7) allows for BBB penetration, but the high pKa means the "effective" lipophilicity (LogD at pH 7.4) is significantly lower (LogD ~ 0.5 - 1.0), which may modulate brain uptake kinetics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link][2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational reference for piperidine pKa values).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for Cl substituent effects).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes robustness, scalability, and chemical selectivity, specifically addressing the challenge of preventing hydrodehalogenation during the reduction phase.

Executive Summary & Pharmacological Significance

The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., anabasine) and synthetic therapeutics (e.g., NK1 antagonists, NRI antidepressants). The specific derivative 2-(4-chlorophenyl)piperidine serves as a critical intermediate for antihistamines and monoamine reuptake inhibitors.

This protocol details a two-step modular synthesis designed to overcome the primary failure mode in this pathway: reductive dechlorination . By utilizing a Suzuki-Miyaura coupling followed by a controlled hydrogenation over Platinum(IV) oxide (Adams' catalyst) in acidic media, this method ensures high fidelity of the aryl-chloride moiety while effectively saturating the pyridine ring.

Retro-Synthetic Analysis & Strategic Logic

The synthesis is designed to avoid the harsh conditions of direct nucleophilic addition to pyridine, which often suffer from low regioselectivity and the need for unstable dihydropyridine intermediates.

  • Step 1 (C-C Bond Formation): Construction of the biaryl framework via Suzuki-Miyaura Coupling . This method is chosen for its tolerance of the aryl chloride and high regioselectivity for the 2-position.

  • Step 2 (Chemo-selective Reduction): Hydrogenation of the pyridine ring.

    • Challenge: Standard Pd/C hydrogenation frequently causes hydrogenolysis of the C-Cl bond (dechlorination).

    • Solution: Use of PtO₂ (Adams' Catalyst) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, activating the ring toward reduction, allowing the reaction to proceed under mild conditions that preserve the aryl chloride.

Graphical Workflow (DOT Visualization)

SynthesisWorkflow Start1 2-Bromopyridine Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Step1 Start2 4-Chlorophenyl- boronic acid Start2->Step1 Inter Intermediate: 2-(4-Chlorophenyl)pyridine Step1->Inter Yield ~85-90% Step2 Step 2: Selective Hydrogenation (PtO2, H2, AcOH) Inter->Step2 Critical Control Point Base Free Base: 2-(4-Chlorophenyl)piperidine Step2->Base Avoid Dechlorination Step3 Step 3: Salt Formation (HCl/Ether) Base->Step3 Final Final Product: 2-(4-Chlorophenyl)piperidine HCl Step3->Final Precipitation

Caption: Modular synthesis workflow highlighting the critical control point during hydrogenation to prevent dechlorination.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(4-Chlorophenyl)pyridine

Objective: Regioselective coupling of the pyridine and chlorobenzene rings.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-bromopyridine (e.g., 15.8 g, 100 mmol) and 4-chlorophenylboronic acid (17.2 g, 110 mmol) in the solvent mixture (200 mL).

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (3.4 g, 3 mmol) and aqueous Na₂CO₃ (2M solution).

  • Reaction: Heat to reflux (approx. 90-100°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the bromide is consumed.

  • Work-up: Cool to room temperature (RT). Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to yield a white/off-white solid.

    • Expected Yield: 85–92%

Phase 2: Selective Hydrogenation (The Critical Step)

Objective: Reduction of the pyridine ring to piperidine without removing the chlorine atom.

Mechanism: Pyridinium ions (formed in acid) are more susceptible to hydrogenation than neutral pyridines. PtO₂ is less prone to hydrogenolysis of aryl halides than Pd/C under these conditions.

Reagents:

  • 2-(4-Chlorophenyl)pyridine (from Phase 1)[1]

  • Platinum(IV) oxide (Adams' Catalyst, PtO₂) (5 wt% loading relative to substrate)

  • Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)

  • Hydrogen Gas (H₂)[3]

Procedure:

  • Solvation: Dissolve 2-(4-chlorophenyl)pyridine (e.g., 10 g) in glacial acetic acid (100 mL) in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Carefully add PtO₂ (0.5 g). Safety Note: PtO₂ can ignite solvent vapors; add under an inert blanket (Ar or N₂).

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3–4 atm (45–60 psi) of H₂. Shake/stir at Room Temperature (20–25°C) .

    • Process Control: Monitor H₂ uptake strictly. The theoretical uptake is 3 molar equivalents. Stop the reaction immediately upon cessation of uptake (typically 4–8 hours) to prevent over-reduction or dechlorination.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with small amounts of acetic acid.

  • Neutralization: Concentrate the filtrate to remove most AcOH. Dilute with water and cool to 0°C. Basify carefully with 4M NaOH or NH₄OH to pH > 12.

  • Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the crude oil (racemic mixture).

Phase 3: Salt Formation (Hydrochlorination)

Objective: Isolation of the stable solid salt.

Procedure:

  • Dissolve the crude free base in anhydrous Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with stirring until precipitation is complete (pH ~2).

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Ether to achieve >98% purity.

Quantitative Data & Process Control

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Catalyst Selection PtO₂ (Adams')Pd/C causes ~15-30% dechlorination byproduct. PtO₂ is highly selective for the heterocyclic ring in acidic media.
Solvent Glacial Acetic AcidProtonates pyridine (activating it) and poisons the catalyst slightly against aryl-halide reduction.
H₂ Pressure 3–5 atm (Low Pressure)High pressure (>10 atm) increases the risk of reducing the chlorophenyl ring to a cyclohexyl ring.
Reaction Time Stop at 3.0 eq H₂ uptakeExtended exposure after ring saturation leads to slow dechlorination.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains des-chloro analog Over-hydrogenation or wrong catalystSwitch to PtO₂ if using Pd. Reduce reaction time. Lower H₂ pressure.[4]
Incomplete reduction (Pyridine remains) Catalyst poisoning or insufficient acidEnsure starting material is pure (no sulfur from Suzuki). Add fresh catalyst. Ensure solvent is acidic.
Low Yield in Step 1 Oxygen presenceDegas solvents thoroughly. Oxygen kills Pd(0) species.

References

  • BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. Retrieved from

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4615-4618.
  • Organic Chemistry Portal. (2023). Synthesis of Piperidines: Hydrogenation of Pyridines. Retrieved from

  • Maegawa, T., et al. (2006). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Synlett, 2006(09), 1440-1442.
  • Grozavu, A., et al. (2013). "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." Journal of Organic Chemistry, 78(22), 11242–11246. (Alternative modern route via pyridinium salts).

Sources

Application Note: Chemoselective Synthesis of 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical field. It details the chemoselective synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride , a structural scaffold relevant to various NMDA receptor antagonists and monoamine reuptake inhibitors.

The guide prioritizes the chemoselective hydrogenation of the pyridine precursor, a critical step where preventing the hydrogenolysis of the aryl-chloride bond is the primary technical challenge.

Executive Summary

The synthesis of 2-(4-chlorophenyl)piperidine presents a specific chemoselective challenge: reducing the electron-deficient pyridine ring to a piperidine without cleaving the sensitive aryl-chloride bond (hydrodehalogenation). While Palladium on Carbon (Pd/C) is the standard catalyst for pyridine reduction, it aggressively promotes dechlorination. This protocol utilizes Platinum(IV) Oxide (Adams' Catalyst) in an acidic medium to achieve high selectivity. This guide details the reagent rationale, step-by-step methodology, and isolation of the hydrochloride salt.

Critical Reagent Analysis

The success of this synthesis relies on the interplay between the catalyst surface and the solvent system.

Reagent ClassSpecific ReagentRole & Mechanistic Rationale
Precursor 2-(4-Chlorophenyl)pyridineThe aromatic scaffold.[1] Synthesized via Suzuki-Miyaura coupling if not purchased.
Catalyst Platinum(IV) Oxide (

)
Crucial Selection: Unlike Pd/C, Platinum is less active toward oxidative addition into Ar-Cl bonds under acidic conditions, preserving the halogen while reducing the heterocycle.
Solvent System Glacial Acetic Acid (AcOH) + conc. HClActivator: Pyridine reduction is difficult due to catalyst poisoning by the nitrogen lone pair. Protonation (forming the pyridinium ion) prevents this poisoning and activates the ring for hydride transfer.
Hydrogen Source Hydrogen Gas (

)
Reductant.[2] Maintained at 3–5 atm (45–75 psi) to drive the reduction of the stable aromatic ring.
Salt Former 4M HCl in 1,4-DioxanePrecipitating Agent: Anhydrous acid is used to precipitate the final product as a hygroscopic stable salt, avoiding aqueous workup issues.

Synthetic Pathway & Mechanism

The synthesis proceeds via the complete saturation of the pyridine ring. The presence of the chlorine atom at the para position of the phenyl ring requires strict control of the hydrogenation kinetics.

SynthesisPathway Start 2-Bromopyridine + 4-Chlorophenylboronic Acid Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Suzuki Ref. Synthesis Inter Intermediate: 2-(4-Chlorophenyl)pyridine Suzuki->Inter Hydro Step 2: Chemoselective Hydrogenation (PtO2, H2, AcOH/HCl) Inter->Hydro CRITICAL STEP Avoid Dechlorination ProdBase Free Base: 2-(4-Chlorophenyl)piperidine Hydro->ProdBase Basification Final Target: 2-(4-Chlorophenyl)piperidine HCl ProdBase->Final HCl/Dioxane

Figure 1: Synthetic route highlighting the critical hydrogenation step.

Detailed Experimental Protocol

Phase 1: Chemoselective Hydrogenation

Safety Alert:


 is not pyrophoric initially, but the reduced form (Pt black) generated in situ is highly pyrophoric. Handle under inert gas.[3] Hydrogen gas poses an explosion hazard; ensure proper grounding.
  • Preparation:

    • In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 2-(4-chlorophenyl)pyridine (10.0 mmol, 1.90 g) in Glacial Acetic Acid (30 mL).

    • Add Concentrated HCl (1.0 mL, 12 mmol). Note: The acid protonates the pyridine nitrogen.

    • Carefully add Platinum(IV) Oxide (

      
      )  (100 mg, ~5 wt% loading).
      
  • Reaction:

    • Purge the vessel with Nitrogen (

      
      ) three times, then with Hydrogen (
      
      
      
      ) three times.
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Agitate at Room Temperature (25°C) .

    • Monitoring: Monitor H2 uptake. The reaction typically completes in 6–12 hours.

    • Endpoint Check: Aliquot a sample, basify, and run TLC (Eluent: 10% MeOH in DCM). The UV-active pyridine spot should disappear. The product is non-UV active (stain with Ninhydrin or Dragendorff).

  • Work-up:

    • Depressurize and purge with

      
      .
      
    • Filter the catalyst through a pad of Celite®.[3] Keep the filter cake wet to prevent ignition of the Pt residues.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Dilute the residue with water (20 mL) and cool to 0°C.

    • Basify with 10% NaOH until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over

      
       and concentrate to yield the crude free base (usually a pale yellow oil).
      
Phase 2: Salt Formation (Hydrochlorination)
  • Dissolve the crude oil in minimal diethyl ether or ethyl acetate.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in 1,4-dioxane (1.2 equivalents).

  • A white precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid and wash with cold ether.

  • Recrystallization: If necessary, recrystallize from Isopropanol/Ether to remove any trace partially reduced byproducts.

Process Validation & Troubleshooting

The following logic flow ensures the protocol is self-validating.

ProcessFlow Step1 Perform Hydrogenation (PtO2/AcOH) Check1 TLC/NMR Check: Are aromatic pyridine signals gone? Step1->Check1 Issue1 Issue: Incomplete Reduction Check1->Issue1 No Check2 MS Check: Is [M-35] peak present? Check1->Check2 Yes Fix1 Action: Increase Pressure (to 70 psi) or Add fresh catalyst Issue1->Fix1 Fix1->Step1 Issue2 Issue: Dechlorination (Over-reduction) Check2->Issue2 Yes (Mass = Product - Cl) Success Proceed to Salt Formation Check2->Success No (Mass = Product) Fix2 Action: Stop reaction earlier Switch to Rh/C catalyst Issue2->Fix2

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Analytical Benchmarks
  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield pyridine protons (7.5–8.5 ppm). The product will show a multiplet for the methine proton at C2 (~3.8–4.2 ppm) and broad ammonium peaks.

  • Mass Spectrometry: Confirm the presence of the chlorine isotope pattern (3:1 ratio of M : M+2). Loss of this pattern indicates dechlorination.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Describes the general mechanism and challenges of pyridine hydrogenation.

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Foundational text on the reactivity of halopyridines toward reduction.

  • University of Liverpool. (2012). "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation." Chemistry - A European Journal. Provides alternative Rh-based methods for high chemoselectivity.

  • BenchChem. (2025).[1][4] "Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine." Application Notes. Demonstrates handling of related chlorophenyl-pyridine scaffolds.

  • ChemicalBook. (2024).[5] "Piperidine hydrochloride synthesis and properties." ChemicalBook Database. General properties and salt formation data.

Sources

Application Note: Enantioselective Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous neuroactive agents, including reuptake inhibitors and receptor antagonists. The synthesis of 2-(4-chlorophenyl)piperidine hydrochloride presents a specific synthetic challenge: achieving high enantiomeric excess (ee) while preserving the aryl chloride moiety, which is highly susceptible to hydrodehalogenation under standard reductive conditions.

To address this, this application note details two orthogonal, state-of-the-art methodologies:

  • Chemocatalytic Approach : Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts [1].

  • Biocatalytic Approach : Transaminase-triggered cascade cyclization of

    
    -chloroketones [2].
    

By contrasting a transition-metal strategy with an enzymatic cascade, researchers can select the optimal route based on scale, available infrastructure, and environmental constraints.

Mechanistic Grounding & Causality of Experimental Choices

Transition-Metal Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation of pyridines is notoriously difficult due to the strong coordination of the basic nitrogen to the metal center, which poisons the catalyst. Furthermore, the aromatic resonance energy of pyridine requires harsh conditions to overcome.

The Causality of Activation : To disrupt aromaticity and prevent catalyst poisoning, the pyridine nitrogen is alkylated (e.g., benzylated) to form a highly electrophilic pyridinium salt. An Iridium(I) complex paired with a chiral bisphosphine or phosphole ligand (e.g., Segphos derivatives) facilitates an outer-sphere dissociative hydride transfer. The Causality of Deprotection : Standard N-benzyl deprotection utilizes


 and Pd/C. However, applying Pd/C to a 4-chlorophenyl derivative will inevitably cause hydrodechlorination. Therefore, our protocol utilizes 1-chloroethyl chloroformate (ACE-Cl) . ACE-Cl selectively cleaves the N-benzyl group via a carbamate intermediate, which is subsequently solvolyzed in methanol to yield the secondary amine hydrochloride without disturbing the aryl chloride [3].

ChemocatalyticPathway Pyr 2-(4-Chlorophenyl) pyridine Salt N-Benzylpyridinium Bromide Pyr->Salt BnBr, Toluene Hydro Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand H2 (50 atm) Salt->Hydro Outer-sphere reduction Inter Chiral N-Benzyl Piperidine Hydro->Inter Enantioselective Deprot Debenzylation (ACE-Cl / MeOH) Inter->Deprot Chemoselective Cleavage Prod 2-(4-Chlorophenyl)piperidine Hydrochloride Deprot->Prod HCl Salt Formation

Figure 1: Mechanistic workflow for the chemocatalytic synthesis, highlighting the chemoselective ACE-Cl deprotection.

Biocatalytic Transamination-Cyclization Cascade

The biocatalytic route completely avoids heavy metals and high-pressure hydrogen. It utilizes engineered Transaminases (TAs) to convert a prochiral ketone (5-chloro-1-(4-chlorophenyl)pentan-1-one) into a chiral amine. The Causality of the Cascade : The enzyme utilizes Pyridoxal-5′-phosphate (PLP) as a cofactor and isopropylamine (IPA) as a sacrificial amine donor. Once the chiral


-chloroamine is formed, the proximity of the nucleophilic amine to the primary alkyl chloride triggers a spontaneous (or mildly base-catalyzed) intramolecular 

cyclization. This thermodynamic sink pulls the transamination equilibrium forward, ensuring high conversion rates [2].

BiocatalyticCascade K 5-chloro-1-(4-chlorophenyl) pentan-1-one TA Transaminase (e.g., ATA-117) + PLP, IPA K->TA Transamination A Chiral ω-chloroamine Intermediate TA->A Stereoselective Amine Transfer C Intramolecular S_N2 Cyclization (NaOH) A->C Base Addition P (R)- or (S)-2-(4-Chlorophenyl) piperidine C->P -HCl

Figure 2: Transaminase-triggered cascade utilizing PLP/IPA to drive stereoselective amine formation and cyclization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Note: This protocol requires a high-pressure autoclave.

Step 1: Pyridinium Salt Formation

  • Dissolve 2-(4-chlorophenyl)pyridine (10.0 mmol) in anhydrous toluene (20 mL).

  • Add benzyl bromide (12.0 mmol) dropwise. Reflux the mixture for 12 hours.

  • Cool to room temperature. Filter the precipitated N-benzyl-2-(4-chlorophenyl)pyridinium bromide, wash with cold diethyl ether, and dry under vacuum.

Step 2: Asymmetric Hydrogenation

  • In an argon-filled glovebox, charge a stainless-steel autoclave with the pyridinium salt (5.0 mmol),

    
     (1.0 mol %), and a chiral ligand such as (R)-Segphos or a chiral phosphole (2.2 mol %) [1].
    
  • Add anhydrous THF/DCM (1:1 v/v, 15 mL) and stir for 15 minutes to pre-form the active catalyst.

  • Seal the autoclave, purge with

    
     three times, and pressurize to 50 atm.
    
  • Stir at 25°C for 24 hours. Carefully vent the hydrogen gas.

  • Concentrate the mixture and purify via flash chromatography (Hexanes/EtOAc) to isolate the chiral N-benzyl piperidine.

Step 3: Chemoselective Debenzylation & Salt Formation

  • Dissolve the N-benzyl intermediate (3.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Add 1-chloroethyl chloroformate (ACE-Cl, 9.0 mmol) dropwise at 0°C. Reflux for 2 hours.

  • Evaporate the solvent completely under reduced pressure.

  • Add methanol (10 mL) to the residue and reflux for 1 hour (this solvolyzes the carbamate, releasing acetaldehyde,

    
    , and the target amine as the HCl salt).
    
  • Concentrate and recrystallize from hot ethanol/diethyl ether to yield pure this compound.

Protocol B: Biocatalytic Transamination & Cyclization

Note: This protocol provides access to either the (R)- or (S)-enantiomer depending on the transaminase selected (e.g., ATA-117 for (R), PjSTA for (S)) [2].

Step 1: Enzymatic Reaction

  • Prepare 50 mL of potassium phosphate buffer (100 mM, pH 8.0) containing 1 mM Pyridoxal-5′-phosphate (PLP) and 1 M isopropylamine (IPA). Adjust pH to 8.0 with HCl.

  • Add the selected Transaminase enzyme (e.g., 10 mg/mL ATA-117).

  • Dissolve 5-chloro-1-(4-chlorophenyl)pentan-1-one (50 mM final concentration) in DMSO. Add the DMSO solution to the buffer (final DMSO concentration = 10% v/v).

  • Incubate the mixture at 37°C in an orbital shaker (700 rpm) for 48 hours.

Step 2: Base-Triggered Cyclization & Isolation

  • Add 10 M NaOH (to reach pH > 12) and incubate for an additional 2 hours to ensure complete intramolecular cyclization of the intermediate

    
    -chloroamine.
    
  • Extract the aqueous phase with methyl tert-butyl ether (MTBE) (

    
     mL).
    
  • Dry the combined organic layers over anhydrous

    
    .
    
  • Self-Validating Salt Formation : Bubble anhydrous HCl gas through the MTBE solution (or add 2M HCl in diethyl ether). The this compound will precipitate as a white crystalline solid. Filter and dry.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both methodologies, allowing process chemists to make data-driven decisions.

ParameterIridium-Catalyzed Hydrogenation [1, 3]Biocatalytic Cascade [2]
Enantiomeric Excess (ee) 92 - 96%> 99.5%
Overall Yield 75 - 82% (Over 3 steps)80 - 85% (One-pot cascade)
Stereocontrol Ligand-dependent (e.g., (R)-Segphos)Enzyme-dependent (e.g., ATA-117 vs PjSTA)
Key Reagents

, ACE-Cl, 50 atm

Transaminase, PLP, Isopropylamine
Environmental Impact High (Heavy metals, halogenated solvents)Low (Aqueous buffer, ambient temp/pressure)
Primary Challenge Chemoselective debenzylation without dehalogenationSubstrate solubility in aqueous media (requires DMSO)

Quality Control & Analytical Validation

To ensure the integrity of the synthesized this compound, the following self-validating analytical checks must be performed:

  • Chiral HPLC : Validate enantiopurity using a chiral stationary phase.

    • Conditions: Chiralpak AD-H column, Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA) modifier. Flow rate: 1.0 mL/min. UV detection at 254 nm. The baseline separation of (R) and (S) enantiomers confirms the stereochemical outcome.

  • 1H-NMR Validation (400 MHz, CD3OD) :

    • The diagnostic signal is the C2 methine proton of the piperidine ring. In the hydrochloride salt form, this proton appears as a distinct doublet of doublets (dd) around δ 4.2 - 4.4 ppm , shifted downfield due to the adjacent protonated nitrogen and the anisotropic effect of the chlorophenyl ring.

    • The preservation of the aryl chloride is confirmed by the symmetric

      
       spin system of the aromatic protons around δ 7.4 - 7.5 ppm . Lack of a multiplet corresponding to a bare phenyl ring confirms that hydrodechlorination did not occur.
      

References

  • Qu, B., et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 2018, 20(5), 1333-1337.

  • Heckmann, C. M. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023, 3, 1642−1649.

  • Chang, M., et al. "Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst." Angewandte Chemie International Edition, 2014, 53, 12761-12764.

Application Note: Chemoselective Catalytic Reduction of 2-(4-Chlorophenyl)pyridine to 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore prevalent in neuroactive therapeutics and psychiatric drug candidates. The synthesis of 2-(4-Chlorophenyl)piperidine HCl typically relies on the catalytic reduction of its corresponding pyridine precursor. However, this transformation presents a classic chemoselectivity challenge: reducing the stable aromatic pyridine ring without triggering the hydrodechlorination of the aryl chloride moiety.

This application note details two field-proven, self-validating methodologies for this transformation: a heterogeneous high-pressure hydrogenation using Adams' Catalyst (PtO₂), and a highly selective homogeneous transfer hydrogenation utilizing a Rhodium(III) dimer.

Mechanistic Rationale & Catalyst Selection (Causality)

As a process scientist, selecting the correct catalytic system is not merely about yield; it is about understanding the stereoelectronic pathways that dictate side-product formation.

The Pitfall of Palladium

Standard hydrogenation over Palladium on Carbon (Pd/C) is highly discouraged for this substrate. Palladium readily undergoes oxidative addition into the aryl C–Cl bond. Under a hydrogen atmosphere, this rapidly leads to hydrodechlorination, yielding the undesired 2-phenylpiperidine byproduct.

The Heterogeneous Solution: PtO₂ in Acidic Media

To bypass dehalogenation, Platinum Dioxide (PtO₂) is utilized. The critical mechanistic lever here is the addition of hydrochloric acid (HCl).

  • LUMO Lowering: HCl protonates the pyridine nitrogen, forming a pyridinium ion. This disrupts the aromatic electron density and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to hydride attack.

  • Catalyst Protection: The acidic medium ensures that the highly basic piperidine product is immediately sequestered as an ammonium salt, preventing it from coordinating to and poisoning the platinum surface.

The Homogeneous Solution: Rh-Catalyzed Transfer Hydrogenation

Recent breakthroughs have demonstrated that the rhodium complex [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer) can achieve near-perfect chemoselectivity [1]. Using a formic acid/triethylamine (HCOOH-Et₃N) azeotrope as the hydrogen donor, the Rh(III) catalyst facilitates a hydride transfer mechanism at a mild 40 °C. This temperature is sufficiently high to reduce the activated pyridinium ring but falls well below the activation energy required to cleave the C–Cl bond [2].

Mechanism Start 2-(4-Chlorophenyl)pyridine Protonation Pyridinium Ion (Activated LUMO) Start->Protonation HCl (aq) SideProduct 2-Phenylpiperidine (Dechlorinated Byproduct) Start->SideProduct Pd/C / H2 (Hydrodechlorination) Product 2-(4-Chlorophenyl)piperidine HCl (Target) Protonation->Product PtO2 / H2 or [Rh] / HCOOH

Mechanistic divergence in the catalytic reduction of 2-(4-chlorophenyl)pyridine.

Comparative Catalyst Performance Data

The following table summarizes the quantitative performance of various catalytic systems based on internal validation and literature benchmarks.

Catalytic SystemHydrogen SourceConditionsChemoselectivity (C–Cl Intact)Target YieldScalability
10% Pd/C + HCl H₂ Gas (50 psi)25 °C, 12 hPoor (< 40%)< 35%High
PtO₂ (Adams') + HCl H₂ Gas (50 psi)25 °C, 24 hExcellent (> 95%)88 - 92%Moderate (Pt Cost)
[Cp*RhCl₂]₂ (0.5 mol%) HCOOH-Et₃N40 °C, 24 hSuperior (> 98%)90 - 95%High

Experimental Protocols

Protocol A: Heterogeneous High-Pressure Hydrogenation (PtO₂)

This protocol is ideal for rapid, gram-scale laboratory synthesis where high-pressure equipment is available.

Reagents:

  • 2-(4-Chlorophenyl)pyridine: 10.0 mmol (1.89 g)

  • Platinum(IV) oxide (PtO₂): 10 wt% (190 mg)

  • Methanol (Anhydrous): 40 mL

  • Conc. HCl (37%): 12.0 mmol (1.0 mL)

Step-by-Step Procedure:

  • Substrate Activation: In a 250 mL Parr hydrogenation bottle, dissolve 2-(4-chlorophenyl)pyridine in 40 mL of anhydrous methanol. Slowly add 1.0 mL of concentrated HCl. Stir for 5 minutes to ensure complete pyridinium salt formation.

  • Catalyst Addition: Carefully add 190 mg of PtO₂. (Safety Note: PtO₂ can catalyze the ignition of methanol vapors; purge the flask with N₂ prior to addition).

  • Hydrogenation: Attach the bottle to a Parr shaker. Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi with H₂ gas.

  • Reaction: Agitate the mixture at room temperature (25 °C) for 24 hours. Monitor the pressure drop to confirm hydrogen uptake.

  • Workup & Isolation: Carefully vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with 20 mL of methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from hot ethanol/diethyl ether to afford pure 2-(4-Chlorophenyl)piperidine HCl as a white crystalline solid [3].

Protocol B: Homogeneous Transfer Hydrogenation ([Cp*RhCl₂]₂)

This protocol is highly recommended for process scale-up due to its operation at atmospheric pressure and exceptional functional group tolerance.

Workflow Step1 1. Substrate Preparation Dissolve Pyridinium Salt in Solvent Step2 2. Catalyst Addition Add [Cp*RhCl2]2 (0.5 mol%) Step1->Step2 Step3 3. Hydrogen Donor Add HCOOH-Et3N Azeotrope Step2->Step3 Step4 4. Reaction Stir at 40°C for 24h under N2 Step3->Step4 Step5 5. Workup & Extraction Basify (KOH), Extract with EtOAc Step4->Step5 Step6 6. Salt Formation Precipitate with HCl in Et2O Step5->Step6

Workflow for Rh-catalyzed transfer hydrogenation of pyridinium salts.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pre-formed 2-(4-chlorophenyl)pyridinium halide salt (5.0 mmol).

  • Catalyst Loading: Add [Cp*RhCl₂]₂ (15.4 mg, 0.5 mol%). Evacuate and backfill the tube with Nitrogen three times.

  • Azeotrope Addition: Inject 10 mL of a degassed Formic Acid/Triethylamine (HCOOH-Et₃N, 5:2 molar ratio) azeotrope via syringe.

  • Reduction: Seal the tube and heat the reaction mixture at 40 °C in an oil bath for 24 hours with vigorous stirring.

  • Quenching: Cool the mixture to room temperature. Basify the solution slowly using 2M aqueous KOH until pH > 10.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

  • Salt Formation: Dissolve the free base in minimal dry diethyl ether and dropwise add 2M HCl in ether. Filter the resulting white precipitate and dry under a high vacuum to yield the target HCl salt.

Process Validation & Analytical Controls

To ensure the protocol acts as a self-validating system, the following in-process controls must be executed:

  • LC-MS Monitoring: Aliquots should be analyzed via LC-MS. The disappearance of the precursor mass (m/z 190 for free base) and the appearance of the product mass (m/z 196 [M+H]⁺) confirms reduction. The absence of m/z 162 confirms that no hydrodechlorination occurred.

  • NMR Verification: ¹H-NMR (D₂O or DMSO-d₆) must show the disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the emergence of aliphatic piperidine ring protons (δ 1.5–3.5 ppm). The four aromatic protons of the 4-chlorophenyl ring should remain intact as two distinct doublets (an AA'BB' spin system) around δ 7.3–7.5 ppm.

References

  • Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation Source: Chemistry - A European Journal (J. Xiao et al., University of Liverpool) URL: [Link](Note: Hosted via University of Liverpool IT Services / Research Repository)

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation: Reaction development, scope and application Source: Nature Communications (Dalian Institute of Chemical Physics / Univ. of Liverpool) URL: [Link]

  • Title: (R)-2-(4-Chlorophenyl)piperidine hydrochloride (CID 155903197) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application Notes and Protocols: 2-(4-Chlorophenyl)piperidine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride (CAS: 37656-37-4) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. The structural combination of a basic piperidine ring and a lipophilic 4-chlorophenyl group provides an ideal pharmacophore for interacting with central nervous system (CNS) targets and modulating enzymatic pathways. This application note provides drug development professionals with a comprehensive, self-validating guide to handling, functionalizing, and analyzing this critical intermediate, specifically focusing on its role in synthesizing antifibrinolytic agents and CNS therapeutics.

Chemical Rationale & Structural Significance

The strategic value of 2-(4-chlorophenyl)piperidine lies in its dual-functional nature. The secondary amine of the piperidine ring serves as a highly reactive nucleophilic center, ideal for N-alkylation or N-acylation. Meanwhile, the 4-chlorophenyl substitution introduces significant steric bulk and lipophilicity, which enhances blood-brain barrier (BBB) penetration and target-site residence time in downstream APIs.

Commercially, the compound is supplied as a hydrochloride salt [2]. Causality of Salt Form: The free base of piperidine derivatives is prone to oxidative degradation, atmospheric CO₂ absorption (forming carbamates), and amine inversion. The hydrochloride salt locks the amine in a protonated, stable state, drastically extending shelf-life and ensuring stoichiometric precision during massing.

Physicochemical Profiling

Understanding the physical parameters of the intermediate is critical for optimizing reaction conditions, particularly solvent selection and partition coefficients during aqueous workups.

PropertyValue
Chemical Name This compound
CAS Number 37656-37-4
Molecular Formula C₁₁H₁₅Cl₂N (C₁₁H₁₄ClN · HCl)
Molecular Weight 232.15 g/mol
Topological Polar Surface Area (TPSA) 12.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Physical State Crystalline Solid

Data synthesized from PubChem computational records [1].

Mechanistic Workflow: N-Functionalization

To utilize this intermediate in API synthesis (such as the development of Isoxazol-3(2H)-one analogs), the hydrochloride salt must be free-based in situ and subsequently functionalized.

Workflow A 2-(4-Chlorophenyl)piperidine HCl B DIPEA / DCM (In situ Free-basing) A->B C Electrophile Addition (e.g., Methyl carbonochloridate) B->C D Aqueous Workup (0.1 M HCl / NaHCO3) C->D E N-Acylated API Precursor D->E

Caption: Workflow for the N-acylation of this compound.

Detailed Experimental Protocol: N-Acylation

The following protocol outlines the synthesis of an N-acylated precursor (e.g., a carbamate), a highly documented pathway for generating antifibrinolytic therapeutics [3].

Materials & Reagents
  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methyl carbonochloridate (Electrophile) (1.4 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Hydrochloric Acid (HCl), aqueous

  • Saturated Sodium Bicarbonate (NaHCO₃), aqueous

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Suspend this compound (1.0 eq) in anhydrous DCM (approx. 15 mL per gram of substrate) under an inert nitrogen atmosphere.

    • Expert Insight: DCM is selected because it readily solvates both the highly polar hydrochloride salt and the lipophilic free base, preventing precipitation midway through the reaction.

  • In Situ Free-Basing: Add DIPEA (2.5 eq) dropwise to the suspension at room temperature. Stir for 15 minutes until the solution becomes homogenous.

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophile, ensuring complete chemoselectivity.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Add methyl carbonochloridate (1.4 eq) dropwise over 10 minutes to control the exothermic acylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Self-Validating Aqueous Workup:

    • Wash the organic layer with 0.1 M HCl (2 volumes). Causality: This selectively protonates any unreacted starting material and residual DIPEA, forcing them into the aqueous phase while the neutral, N-acylated product remains in the DCM layer.

    • Wash the organic layer with saturated NaHCO₃ (1 volume) to neutralize any residual acid.

  • Phase Separation & Isolation: Pass the organic layer through a hydrophobic phase-separator cartridge.

    • Expert Insight: This modern technique replaces traditional drying over MgSO₄, preventing product loss via adsorption to the drying agent and eliminating a filtration step. Evaporate the DCM under reduced pressure to yield the purified intermediate.

Downstream Pharmaceutical Applications

Derivatives of 2-(4-chlorophenyl)piperidine, particularly when functionalized at the 4-position of the piperidine ring, are critical precursors to Isoxazol-3(2H)-one analogs . These APIs serve as potent antifibrinolytics used in the prophylaxis and acute treatment of hereditary angioedema and severe bleeding disorders (e.g., menorrhagia) [3].

Pathway Drug Isoxazol-3-one Derivative Plasminogen Plasminogen Drug->Plasminogen Inhibits Plasmin Plasmin Plasminogen->Plasmin Activators Fibrin Fibrin Clot Plasmin->Fibrin Cleaves Degradation Clot Degradation Fibrin->Degradation

Caption: Pharmacological mechanism of antifibrinolytic agents derived from the intermediate.

Quality Control & Analytical Standards

To ensure the integrity of the synthesized precursor, the following self-validating analytical checks must be performed:

  • HPLC-UV: The 4-chlorophenyl chromophore provides robust UV absorbance. Monitor at 220 nm and 254 nm. A successful reaction will show a distinct shift in retention time (RT) compared to the highly polar starting material.

  • ¹H NMR (CDCl₃): The conversion from a secondary amine to an amide/carbamate will result in a significant downfield chemical shift of the proton at the C2 position of the piperidine ring due to the deshielding effect of the newly introduced carbonyl group. The disappearance of the broad N-H singlet further confirms complete conversion.

References

  • Title: (R)-2-(4-Chlorophenyl)
  • Title: 2-(4-Chlorophenyl)
  • Title: EP2417131A1 - Isoxazol-3(2h)

Authored by: Senior Application Scientist, Chemical Process Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis and purification of this compound, a key intermediate in the development of various pharmacologically active agents. The protocol herein details a robust and scalable synthetic route, starting from commercially available precursors. Emphasis is placed on the practical aspects of the synthesis, including reaction optimization, process safety, and considerations for scaling up from the laboratory to pilot plant production. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a 4-chlorophenyl group at the 2-position of the piperidine ring creates a versatile intermediate, 2-(4-Chlorophenyl)piperidine, which can be further functionalized to generate a diverse library of compounds with potential therapeutic applications. The hydrochloride salt of this compound enhances its stability and improves its handling properties, making it a more suitable form for storage and downstream applications.

The synthesis of substituted piperidines can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve high yields and purity.[1][2][3] This application note presents a well-established and scalable method for the preparation of this compound, addressing common challenges such as stereocontrol (for chiral applications), impurity profiling, and process safety.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves a two-step process:

  • Grignard Reaction: The synthesis of the free base, 2-(4-Chlorophenyl)piperidine, is achieved through the reaction of a suitable piperidone precursor with a Grignard reagent derived from 1-bromo-4-chlorobenzene.[4] This organometallic addition is a classic and reliable method for carbon-carbon bond formation.

  • Salt Formation: The subsequent conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction that facilitates purification and improves the compound's stability.

This approach is selected for its high convergence, use of readily available starting materials, and amenability to large-scale production.

Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the 4-chlorophenyl magnesium bromide Grignard reagent to the electrophilic carbonyl carbon of a piperidone precursor. The resulting magnesium alkoxide intermediate is then protonated during aqueous work-up to yield the corresponding tertiary alcohol. Subsequent dehydration and reduction steps (or a one-pot variation) lead to the formation of the desired 2-(4-Chlorophenyl)piperidine.

Experimental Protocols

Materials and Equipment

Materials:

ReagentCAS NumberPuritySupplier
1-Bromo-4-chlorobenzene106-39-8≥98%Sigma-Aldrich
Magnesium turnings7439-95-4≥99.5%Sigma-Aldrich
Iodine7553-56-2≥99.8%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9≥99.9%Sigma-Aldrich
N-Protected-2-piperidoneVaries≥97%Commercially Available
Hydrochloric Acid (37% aq. or 2M in Et₂O)7647-01-0ACS GradeFisher Scientific
Diethyl ether (Et₂O)60-29-7AnhydrousFisher Scientific
Ethyl acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Saturated Ammonium Chloride (aq. solution)12125-02-9N/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6GranularFisher Scientific

Equipment:

  • Three-neck round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Mechanical stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • pH meter or pH paper

Synthesis of 2-(4-Chlorophenyl)piperidine (Free Base)

Step 1: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar (or mechanical stirrer for larger scale), and a rubber septum. Flame-dry the glassware under an inert atmosphere and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In a separate dry flask, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with N-Protected-2-piperidone

  • In a separate three-neck flask under an inert atmosphere, dissolve N-protected-2-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent to the solution of N-protected-2-piperidone via a cannula or an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Deprotection

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude intermediate.

  • The deprotection of the N-protecting group (e.g., Boc, Cbz) is carried out under appropriate conditions (e.g., acidic for Boc, hydrogenolysis for Cbz) to yield the crude 2-(4-Chlorophenyl)piperidine free base.

Formation and Purification of this compound
  • Dissolve the crude 2-(4-Chlorophenyl)piperidine free base in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an organic solvent like diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Continue adding the acid until the pH of the solution is acidic (pH 2-3).

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining impurities.

  • For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

  • Dry the purified this compound under vacuum to a constant weight. The expected melting point is in the range of 259-260 °C.

Process Scaling Considerations

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Reaction Vessel Round-bottom flaskJacketed glass-lined reactor
Stirring Magnetic stir barMechanical overhead stirrer
Temperature Control Ice bath, heating mantleCirculating heating/cooling system
Reagent Addition Addition funnelDosing pump
Work-up Separatory funnelLiquid-liquid extraction in the reactor
Isolation Vacuum filtrationCentrifuge or filter press

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_final Final Product 1-Bromo-4-chlorobenzene 1-Bromo-4-chlorobenzene Grignard Reagent Formation Grignard Reagent Formation 1-Bromo-4-chlorobenzene->Grignard Reagent Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Formation N-Protected-2-piperidone N-Protected-2-piperidone Grignard Reaction Grignard Reaction N-Protected-2-piperidone->Grignard Reaction Grignard Reagent Formation->Grignard Reaction Anhydrous THF Work-up & Deprotection Work-up & Deprotection Grignard Reaction->Work-up & Deprotection aq. NH4Cl Salt Formation Salt Formation Work-up & Deprotection->Salt Formation Free Base Precipitation Precipitation Salt Formation->Precipitation HCl Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-(4-Chlorophenyl)piperidine HCl 2-(4-Chlorophenyl)piperidine HCl Recrystallization->2-(4-Chlorophenyl)piperidine HCl

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Analysis

All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromo-4-chlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Magnesium Turnings: Flammable solid. Reacts with water to release flammable gases.

  • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. May form explosive peroxides.

  • Grignard Reagents: React violently with water and protic solvents. Corrosive.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[5]

  • Piperidine and its derivatives: Can be toxic and irritants. Handle with care.[6][7]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[8]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[5]

Waste should be disposed of in accordance with local, state, and federal regulations.

References

  • BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
  • BenchChem. (2025). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (2009, November 16). Safety Data Sheet.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Rasayan J. Chem. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Patsnap Eureka. (2014, July 16). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Apollo Scientific. (n.d.). 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Google Patents. (n.d.). KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • MilliporeSigma. (n.d.). This compound.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Chlorophenyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

The Chemoselectivity Paradox

The synthesis of 2-(4-chlorophenyl)piperidine typically proceeds via the catalytic hydrogenation of 2-(4-chlorophenyl)pyridine . This reaction presents a classic chemoselectivity conflict: you must reduce the aromatic pyridine ring (requires high energy/activity) while preserving the aryl-chloride bond (susceptible to hydrogenolysis/cleavage).

The Failure Mode: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are excellent at cleaving Carbon-Halogen bonds. If you use standard conditions (Pd/C, H₂, MeOH), you will predominantly isolate 2-phenylpiperidine (the dechlorinated impurity), destroying your yield.

The Solution: To optimize yield, you must shift the catalytic environment to favor ring saturation over oxidative addition into the C-Cl bond. This is achieved by:

  • Catalyst Selection: Using Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Alumina (Rh/Al₂O₃), which have lower affinity for C-Cl insertion than Palladium.

  • Acidic Activation: Protonating the pyridine nitrogen (using HCl or Acetic Acid) destabilizes the aromatic ring, making it easier to reduce under milder conditions that spare the chlorine.

Troubleshooting Guide (Q&A)

Category A: Chemoselectivity (Dechlorination)

Q: I am seeing significant amounts of des-chloro impurity (2-phenylpiperidine) by LC-MS. How do I stop this?

A: This is a sign of "over-active" catalysis toward the halogen bond.

  • Immediate Action: Stop using Pd/C. It is too aggressive toward aryl chlorides.

  • Protocol Adjustment: Switch to Platinum Oxide (PtO₂) or 5% Rh/C .

  • Chemical Modifier: Add an acidic suppressor. Conducting the reaction in Glacial Acetic Acid or adding 1-2 equivalents of concentrated HCl to the alcoholic solvent protonates the pyridine. The resulting pyridinium ion is much more susceptible to hydrogenation, allowing you to run the reaction at lower temperatures (RT to 40°C), which kinetically disfavors the higher-energy C-Cl cleavage.

Category B: Reaction Stalling (Incomplete Reduction)

Q: The reaction stalls at the tetrahydro- intermediate or leaves unreacted starting material, even after 24 hours.

A: Pyridine rings are electron-deficient and difficult to reduce compared to benzenes.

  • Pressure Check: Atmospheric pressure (balloon) is often insufficient for sterically hindered or deactivated pyridines. Increase H₂ pressure to 5–10 bar (70–150 psi) using a Parr shaker or autoclave.

  • Catalyst Poisoning: The product (a secondary amine) is a strong base and can poison the catalyst surface.

    • Fix: Ensure you are running in acidic media (Acetic Acid or HCl). This keeps the product protonated (ammonium salt), preventing it from binding irreversibly to the metal active sites.

Category C: Isolation & Salt Formation

Q: Upon adding HCl, I get a gummy oil instead of a crystalline solid. How do I isolate the hydrochloride salt?

A: This is a common issue with hygroscopic amine salts.

  • Solvent Mismatch: Water is the enemy here. If you used aqueous HCl, the water is keeping the salt solvated as an oil.

  • The "Crash" Protocol:

    • Evaporate the reaction solvent completely to obtain the free base oil.

    • Redissolve in a minimal amount of anhydrous Ethanol or Isopropanol (IPA) .

    • Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

    • If oil forms, add non-polar antisolvent (Diethyl Ether or Hexane) until cloudy, then sonicate or scratch the flask to induce nucleation.

"Gold Standard" Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenyl)piperidine HCl with >90% retention of the chloro-substituent.

  • Preparation: In a high-pressure reactor liner, dissolve 2-(4-chlorophenyl)pyridine (10.0 mmol) in Glacial Acetic Acid (20 mL).

    • Note: Acetic acid serves as both solvent and activator.

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate).

    • Safety: Add catalyst under a blanket of Nitrogen. PtO₂ can ignite solvent vapors if exposed to air/H₂ mixtures.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 4 bar (60 psi) .

    • Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Monitoring: Check HPLC for disappearance of starting material. Do not overheat (>50°C) as this increases dechlorination risk.

  • Workup:

    • Filter catalyst through Celite® (Caution: Pyrophoric wet catalyst).

    • Concentrate filtrate to remove acetic acid (azeotrope with toluene if necessary).

    • Basify residue with saturated NaHCO₃ (pH > 10) and extract with Dichloromethane (DCM).

    • Dry organic layer (Na₂SO₄) and concentrate to yield the free amine.

  • Salt Formation:

    • Dissolve free amine in minimal anhydrous IPA.

    • Add 1.1 eq of HCl (in Et₂O).

    • Filter the white precipitate and wash with cold ether.

Data & Comparison Tables

Table 1: Catalyst Performance on Chlorinated Pyridines

Catalyst SystemReaction RateChemoselectivity (Cl-Retention)Primary Risk
Pd/C (Neutral) HighVery Low (<20%) Massive Dechlorination
Pd/C (Acidic) HighLow-Medium (40-60%)Inconsistent results
PtO₂ (Acetic Acid) MediumHigh (>95%) Cost of Catalyst
Rh/C (5%) MediumHigh (>90%)Requires higher pressure
Raney Nickel LowMediumRequires high T/P (Safety risk)

Visualization of Reaction Pathways

ReactionPathways Start 2-(4-Chlorophenyl) pyridine Cat_Pd Catalyst: Pd/C (High Activity) Start->Cat_Pd Cat_Pt Catalyst: PtO2 / H+ (Selective) Start->Cat_Pt Impurity IMPURITY: 2-Phenylpiperidine (Dechlorinated) Cat_Pd->Impurity Hydrogenolysis (Fast) Tetrahydro Tetrahydropyridine Intermediate Cat_Pt->Tetrahydro Partial Red. Product TARGET: 2-(4-Chlorophenyl) piperidine HCl Tetrahydro->Product Complete Red. Product->Impurity Over-reduction (if T > 60°C)

Figure 1: Reaction logic flow demonstrating the critical divergence between product formation (Green path) and hydrodechlorination impurity (Red path) based on catalyst selection.

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4001-4004.

    • Relevance: Establishes PtO₂ as the superior catalyst for reducing pyridine rings without stripping halogen substituents.
  • BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine."

    • Relevance: Provides general industrial protocols for high-pressure hydrogenation and c
  • Maegawa, T., et al. (2006). "Mild and Efficient Hydrogenation of Aromatic Compounds." Synlett, 2006(09), 1440-1442.

    • Relevance: Discusses the chemoselectivity of Rhodium and Platinum catalysts in preserving sensitive functional groups like aryl chlorides.
  • Reddit Chemistry Community Archive. (2018). "Problem with hydrochloride salt formation/isolation."

    • Relevance: Practical troubleshooting for the "oiling out" phenomenon during HCl salt form

troubleshooting crystallization of 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(4-Chlorophenyl)piperidine hydrochloride .

Arylpiperidine hydrochlorides are notoriously challenging to crystallize due to their moderate lipophilicity, tendency to form solvates/hydrates, and high susceptibility to Liquid-Liquid Phase Separation (LLPS). This guide synthesizes field-proven methodologies and mechanistic theory to help you establish a self-validating, reproducible crystallization workflow.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: When I add HCl to my 2-(4-Chlorophenyl)piperidine free base in solution, it forms a sticky oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the supersaturation of the hydrochloride salt is generated too rapidly, causing the system to cross the binodal curve and separate into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating as a solid[1]. Arylpiperidine salts are highly prone to this due to the strong ionic interactions of the HCl salt conflicting with the lipophilic 4-chlorophenyl moiety. The Fix: You must alter the thermodynamics of your system to bypass the LLPS region.

  • Reduce Supersaturation Rate: Do not use concentrated aqueous HCl or bubble HCl gas directly into a highly concentrated solution. Instead, use a standardized solution of 4M HCl in dioxane or isopropanol, adding it dropwise at 0–5 °C.

  • Modify the Solvent System: Switch to a binary solvent system (e.g., Isopropanol/MTBE). Dissolve the free base in the primary solvent, and slowly introduce the anti-solvent to control the chemical potential[1].

  • Seeding: Introduce seed crystals of 2-(4-Chlorophenyl)piperidine HCl just before the historical "cloud point" is reached to force heterogeneous crystalline nucleation and bypass the oiling phase.

Q2: My isolated 2-(4-Chlorophenyl)piperidine HCl crystals become sticky and lose their defined morphology when left on the benchtop. Is this a purity issue? Causality: Not necessarily. This is a classic symptom of hygroscopicity and potential hydrate formation. Structurally similar 4-arylpiperidine derivatives, such as paroxetine hydrochloride, are well-documented to exist in multiple polymorphic forms, including highly stable hemihydrates[2]. If your crystallization solvent system contained trace water, the salt may have crystallized as a metastable anhydrate that rapidly absorbs atmospheric moisture, leading to deliquescence or polymorphic transition[3]. The Fix: Strictly utilize anhydrous solvents for the crystallization of the hydrochloride salt. To validate the stability of your polymorph, perform Dynamic Vapor Sorption (DVS) or store the sample in a desiccator with a saturated salt solution to monitor weight gain over time[3]. Dry the final isolated crystals under a high vacuum at 40–50 °C to remove residual solvent without melting the lattice.

Q3: I am getting a high yield of solid, but NMR shows significant retention of neutral impurities. How can I improve the purity before crystallization? Causality: Crystallization is a powerful purification tool, but structurally similar impurities can co-crystallize or become trapped in the crystal lattice if the initial crude purity is too low. The Fix: Exploit the ionizable nature of the piperidine nitrogen (pKa ~9–10). Before attempting crystallization, perform a rigorous acid-base extraction[4]. By protonating the piperidine, it partitions into the aqueous phase, leaving neutral and acidic impurities in the organic phase, effectively resetting your purity baseline[5].

Part 2: Process Logic & Workflows

G Start Crude Free Base in Isopropanol AddHCl Add 4M HCl in Dioxane (Dropwise, 0-5°C) Start->AddHCl PhaseCheck Phase Observation AddHCl->PhaseCheck Oil Oiling Out (LLPS) PhaseCheck->Oil High supersaturation Amorphous Amorphous Precipitate PhaseCheck->Amorphous Rapid crash out Crystal Crystalline Solid PhaseCheck->Crystal Controlled nucleation FixOil Heat to clear, add MTBE, seed & cool slowly Oil->FixOil FixAmorph Temperature Cycling (Ostwald Ripening) Amorphous->FixAmorph Isolate Vacuum Filtration & Vacuum Drying Crystal->Isolate FixOil->Crystal FixAmorph->Crystal

Caption: Logic workflow for troubleshooting 2-(4-Chlorophenyl)piperidine HCl crystallization.

Extraction OrgMix Crude Reaction in EtOAc AcidWash Extract with 1M Aqueous HCl OrgMix->AcidWash AqPhase Aqueous Phase (Protonated Piperidine) AcidWash->AqPhase Discard Org Phase (Neutral Impurities) Basify Basify to pH > 12 (NaOH/K2CO3) AqPhase->Basify Extract Extract with DCM Basify->Extract PureBase Purified Free Base (Ready for Salt) Extract->PureBase

Caption: General acid-base extraction protocol for piperidine derivatives prior to crystallization.

Part 3: Quantitative Data - Solvent Selection Matrix

Selecting the correct solvent system is the most critical parameter for controlling the monoclinic crystal lattice formation of piperidine hydrochlorides[6].

Solvent SystemRoleBoiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Notes
Isopropanol (IPA) Primary Solvent82.618.3Excellent. Balances solubility of the free base with moderate solubility of the HCl salt. Ideal for temperature-gradient cooling crystallization.
Ethanol (Anhydrous) Primary Solvent78.324.5Good. High solubility for the salt at reflux, but carries a higher risk of forming solvates or absorbing atmospheric moisture[4].
MTBE Anti-Solvent55.22.6Excellent. Highly non-polar. Induces rapid supersaturation. Must be added dropwise to prevent amorphous precipitation or oiling out.
Toluene Solvent / Anti-Solvent110.62.4Situational. Useful for azeotropic removal of water prior to crystallization to prevent hemihydrate formation[2].
Water Solvent100.080.1Avoid. High risk of yielding hygroscopic polymorphs, hemihydrates, or complete deliquescence of the salt[3].

Part 4: Standardized Experimental Protocols

Protocol A: Pre-Crystallization Acid-Base Extraction

Self-Validating Step: Ensures the starting material is free of neutral organic impurities that disrupt crystal lattice packing.

  • Dissolution: Dissolve the crude 2-(4-Chlorophenyl)piperidine reaction mixture in Ethyl Acetate (EtOAc) inside a separatory funnel[5].

  • Acidic Wash: Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The basic piperidine derivative will protonate and migrate to the aqueous phase[5].

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains neutral/acidic impurities)[4].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH with continuous stirring until the solution reaches pH > 12. The solution will turn cloudy as the free base precipitates or forms an oil[5].

  • Final Extraction: Extract the basified aqueous solution three times with Dichloromethane (DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base[5].

Protocol B: Anti-Solvent Crystallization of 2-(4-Chlorophenyl)piperidine HCl

Self-Validating Step: Controlled nucleation prevents LLPS and ensures high-purity crystalline morphology.

  • Dissolution: Dissolve the purified 2-(4-Chlorophenyl)piperidine free base in a minimal amount of anhydrous Isopropanol (IPA) at room temperature.

  • Salt Formation: Place the flask in an ice bath (0–5 °C). Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise under vigorous magnetic stirring.

  • Observation: If the solution remains clear, the salt is highly soluble in the IPA. If an oil forms (LLPS), gently heat the mixture until the oil redissolves into a homogenous solution[1].

  • Anti-Solvent Addition: Remove from heat and begin adding MTBE (anti-solvent) dropwise. Stop adding MTBE the moment the solution becomes faintly turbid (the cloud point)[1].

  • Seeding & Aging: Add 1–2 mg of pure 2-(4-Chlorophenyl)piperidine HCl seed crystals. Turn off the stirrer and allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight to maximize yield[5].

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold MTBE to remove adhering mother liquor[5].

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual IPA and MTBE.

References

  • European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. Googleapis.com.
  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Pharmaceutical Technology. Salt Selection in Drug Development.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.

Sources

resolving solubility issues with 2-(4-Chlorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and drug development professionals experiencing solubility challenges with 2-(4-Chlorophenyl)piperidine hydrochloride . By understanding the specific physicochemical properties of this compound—namely its ionizable piperidine nitrogen and the highly lipophilic chlorophenyl moiety—you can systematically diagnose and resolve precipitation issues in both organic stocks and aqueous assay buffers.

Mechanistic Overview: The Solubility Paradox

This compound is a salt, which intuitively suggests high water solubility. However, its solubility is highly conditional.

Unsubstituted piperidine is a strong base with a pKa of approximately 11.1 1. In 2-(4-Chlorophenyl)piperidine, the proximity of the electron-withdrawing 4-chlorophenyl group at the 2-position exerts a strong inductive effect, lowering the pKa of the amine to approximately 9.0–9.5 (similar to 2-phenylpiperidine) 2. This pKa shift is the primary driver of aqueous precipitation in physiological buffers, while solvent hygroscopicity drives precipitation in organic stocks.

Diagnostic Troubleshooting Workflow

Workflow Start Precipitation of 2-(4-Chlorophenyl) piperidine HCl Solvent Identify Solvent System Start->Solvent Aqueous Aqueous Buffer (e.g., pH 7.4) Solvent->Aqueous Organic Organic Stock (e.g., DMSO) Solvent->Organic pHCheck pH > pKa (~9.5)? Free base precipitates Aqueous->pHCheck WaterAbsorb Hygroscopic water absorption? HCl salt precipitates Organic->WaterAbsorb FixAq1 Adjust pH < 6.0 to maintain protonation pHCheck->FixAq1 FixAq2 Add 10-20% HP-β-CD for encapsulation pHCheck->FixAq2 FixOrg1 Use anhydrous DMSO Store with desiccants WaterAbsorb->FixOrg1 FixOrg2 Warm to 37°C & sonicate WaterAbsorb->FixOrg2

Systematic troubleshooting workflow for 2-(4-Chlorophenyl)piperidine HCl solubility issues.

Expert FAQs: Causality & Solutions

Q1: Why does my compound precipitate immediately when diluted from DMSO into a pH 7.4 assay buffer? A1: This is a classic thermodynamic equilibrium failure. At pH 7.4, roughly 1.5% to 2% of your compound converts from the protonated salt to the neutral free base. Because the free base contains a highly lipophilic 4-chlorophenyl ring, its intrinsic aqueous solubility is near zero. As the free base precipitates, Le Chatelier's principle forces more of the salt to deprotonate to maintain equilibrium, leading to a cascading precipitation event. To resolve this, you must either lower the pH of the buffer or introduce a solubilizing agent like a cyclodextrin to shield the lipophilic free base.

Q2: My 50 mM DMSO stock solution was clear yesterday, but today it is cloudy. What happened? A2: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water. The introduction of water into the aprotic DMSO environment creates a highly structured hydrogen-bonding network. The large, lipophilic 4-chlorophenylpiperidine cation is "squeezed out" of this network via the hydrophobic effect, while the chloride ion becomes strongly hydrated. This solvent mismatch reduces the overall solubility of the hydrochloride salt, causing it to crash out 3.

Q3: How can I maintain solubility in biological assays without exceeding a 1% DMSO final concentration? A3: We highly recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The 4-chlorophenyl group and the piperidine ring can insert into this cavity via van der Waals interactions 4. This physically masks the lipophilic portions of the molecule from the aqueous environment, preventing the free base from precipitating at pH 7.4.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable Anhydrous DMSO Stock

Objective: Prevent moisture-induced precipitation of the hydrochloride salt.

  • Drying: Purge a sterile, amber glass vial with dry nitrogen or argon gas.

  • Dissolution: Weigh 11.6 mg of 2-(4-Chlorophenyl)piperidine HCl. Rapidly add 1 mL of anhydrous DMSO (≥99.9% purity, newly opened) to achieve a 50 mM stock.

  • Agitation: Vortex vigorously for 60 seconds at room temperature.

  • Validation (Tyndall Effect Check): Shine a laser pointer through the vial in a dark room. If the laser beam path is visible (scattering), micro-precipitates are present. Sonicate for 5 minutes at 37°C until the beam path completely disappears.

  • Storage: Aliquot the clear solution into single-use tubes, blanket with nitrogen, and store at -20°C in a secondary container filled with active desiccant.

Protocol B: Enhancing Aqueous Solubility via HP-β-CD Complexation

Objective: Maintain compound solubility at physiological pH for in vitro/in vivo assays.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Dilution: Place the HP-β-CD vehicle on a magnetic stirrer at 500 RPM. Slowly add the 50 mM DMSO stock dropwise into the vortex center. Keep the final DMSO concentration ≤ 1%.

  • Equilibration: Incubate the mixture at 37°C for 2 hours on an orbital shaker to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Validation (Centrifugation Check): Transfer a 1 mL sample to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the calculated concentration matches your theoretical input, the complexation is successful and stable.

Quantitative Solubility Profile

Solvent / Buffer SystemExpected Solubility LimitPrimary Ionization StateTroubleshooting & Optimization Strategy
Deionized Water (pH ~5.5) > 20 mg/mLProtonated (Cationic)Highly soluble; store at 4°C to prevent microbial growth.
Assay Buffer (pH 7.4) < 0.1 mg/mLMixed (Significant Free Base)Prone to rapid precipitation; requires HP-β-CD or co-solvents.
Anhydrous DMSO > 50 mg/mLIon-paired SaltExcellent solubility; strictly avoid atmospheric moisture.
20% HP-β-CD in PBS (pH 7.4) 2 - 5 mg/mLEncapsulated ComplexOptimal for in vitro/in vivo assays requiring neutral pH.

References

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH National Center for Biotechnology Information[Link]

  • 2-Phenylpiperidine Properties - EPA United States Environmental Protection Agency[Link]

  • Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System MDPI - Molecules[Link]

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(4-Chlorophenyl)piperidine hydrochloride. This center is designed for researchers, medicinal chemists, and process development professionals who require a high-purity compound for their work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. However, common impurities in piperidine synthesis often include unreacted starting materials, byproducts from side reactions, and degradation products.[1] Specifically, you might encounter:

  • Unreacted Precursors: Depending on the synthesis, this could include pyridine derivatives if the piperidine ring was formed via reduction.[1]

  • Neutral Organic Byproducts: Side-products from the reaction that do not possess a basic nitrogen atom.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often manifests as a yellow or brown discoloration of the material.[1]

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis that may have similar properties to the desired product.[1]

Q2: My goal is to obtain the free base, not the hydrochloride salt. How does this change my purification strategy?

A: Your strategy will center on isolating the neutral amine form. The most effective method is an acid-base extraction.[2][3] You would first dissolve the crude hydrochloride salt in a basic aqueous solution (e.g., using NaOH) to deprotonate it, forming the water-insoluble free base. This free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate, leaving water-soluble impurities behind.[4][5] From the organic phase, the purified free base can be isolated by solvent evaporation or further purified by column chromatography or recrystallization.

Q3: My purified solid has a persistent yellow tint. What causes this and how can I remove it?

A: A yellow tint is often indicative of trace oxidized impurities.[1] While these may be present in very small quantities, they can be highly colored. A single recrystallization may not be sufficient to remove them. Consider a multi-step approach:

  • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

  • Chromatography: If discoloration persists, flash column chromatography of the free base is a highly effective method for separating these impurities.

Method Selection: A Logic-Based Approach

Choosing the right purification technique is critical for efficiency and yield. The selection depends on the nature of the impurities, the scale of your reaction, and the required final purity.

G start Crude 2-(4-Chlorophenyl)piperidine HCl impurity_q Are major impurities neutral or acidic? start->impurity_q solid_q Is the crude material a solid? impurity_q->solid_q No acid_base Protocol 1: Acid-Base Extraction impurity_q->acid_base Yes similar_q Are impurities structurally similar (e.g., isomers)? solid_q->similar_q No recrystallization Protocol 2: Recrystallization solid_q->recrystallization Yes chromatography Protocol 3: Flash Chromatography (as free base) similar_q->chromatography Yes final_product High-Purity Product similar_q->final_product No acid_base->final_product recrystallization->final_product chromatography->final_product

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals. What's happening?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, causing it to separate as a liquid instead of a solid.

  • Causality: The solvent may be too non-polar for your compound, or the solution is too concentrated.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add more of the same solvent, or introduce a more polar co-solvent (e.g., if using ethanol, add a small amount of water) to increase the compound's solubility at high temperatures.

    • Allow the solution to cool much more slowly. Rapid cooling encourages oiling out; slow cooling provides the necessary time for crystal lattice formation.[7]

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield typically stems from two issues: using too much solvent or premature crystallization.

  • Causality: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Solution:

    • Use Minimal Solvent: Add the hot solvent portion-wise to your crude material, only adding enough to fully dissolve it.[6][7]

    • Cool Effectively: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[6][7]

    • Solvent Choice: Ensure you have selected an appropriate solvent where the compound has high solubility when hot and low solubility when cold.

Acid-Base Extraction Issues

Q: An emulsion has formed at the interface of my organic and aqueous layers. How can I resolve this?

A: Emulsions are stable suspensions of one liquid within another, and they prevent clean layer separation. They are common when dealing with salts.

  • Causality: Overly vigorous shaking creates fine droplets that are stabilized by particulate matter or high concentrations of the dissolved salt.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[8]

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

    • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.[4]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for removing neutral or acidic impurities from the basic 2-(4-Chlorophenyl)piperidine. The process hinges on converting the amine into its water-soluble salt form.[3][5]

G cluster_org Organic Layer (e.g., DCM) cluster_aq Aqueous Layer start Crude HCl Salt + Neutral Impurities free_base Free Base + Neutral Impurities start->free_base Add NaOH (aq) (Basify to pH > 12) hcl_salt Purified HCl Salt (Water Soluble) free_base->hcl_salt Add HCl (aq) (Acidify to pH < 2) pure_base Purified Free Base hcl_salt->pure_base Add NaOH (aq) (Basify to pH > 12) & Extract with DCM

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Dissolution & Basification: Dissolve the crude this compound in a separatory funnel containing dichloromethane (DCM). Add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake gently. The basic conditions will deprotonate the piperidinium hydrochloride to its free base, which is soluble in the DCM layer.[5][9]

  • Phase Separation: Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask. Discard the upper aqueous layer, which contains inorganic salts.

  • Acidic Wash (Extraction): Return the organic layer to the separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).[1] Shake the funnel. The HCl will protonate the basic piperidine free base, forming the water-soluble hydrochloride salt, which will move into the aqueous layer.[2][4] Neutral impurities will remain in the organic DCM layer.

  • Isolate Aqueous Layer: Allow the layers to separate. Drain and discard the lower organic layer containing the impurities. The desired product is now in the upper aqueous layer.

  • Liberate and Extract Product: Drain the aqueous layer into a flask and cool it in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is strongly basic (pH > 12), confirmed with pH paper. This regenerates the water-insoluble free base. Transfer this mixture back to a separatory funnel and extract the purified free base into a fresh portion of DCM (repeat 3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base. To obtain the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the solid by vacuum filtration.

Protocol 2: Purification via Recrystallization

This is the most effective method for purifying an already relatively pure solid compound. The key is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

Solvent/SystemSuitability for Hydrochloride SaltSuitability for Free Base
Isopropanol (IPA)ExcellentGood
Ethanol/WaterVery GoodModerate
MethanolGood (may be too soluble)Good
AcetonitrileModerateModerate
Hexanes/Ethyl AcetatePoorGood (for free base)

Methodology:

  • Solvent Selection: In a test tube, add ~20 mg of crude product and a few drops of a candidate solvent. Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[7] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[6][7] Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography (for Free Base)

This method is used for separating compounds with different polarities and is particularly useful when recrystallization or extraction fails to remove closely related impurities. Note: This is performed on the free base, not the hydrochloride salt.

Q: My compound is streaking badly on the silica column. How do I get sharp bands?

A: This is a classic problem with basic amines on acidic silica gel. The strong acid-base interaction leads to poor separation and peak tailing.

  • Causality: The lone pair on the piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% by volume is standard practice.[1][7] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

Typical Chromatography Parameters

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with a non-polar system and increase polarity. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Eluent Modifier Crucially, add 0.5-1% Triethylamine (TEA) to the eluent mixture. [10]

| Target Rf | Select an eluent system that gives the product an Rf of ~0.3 on a TLC plate.[1] |

Methodology:

  • Convert to Free Base: Ensure your compound is in the free base form using the basification steps from Protocol 1.

  • Select Eluent: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. Test various ratios of a non-polar and polar solvent (e.g., 9:1 Hexane:EtOAc, 7:3, etc.), making sure to add 1% TEA to each test eluent. The ideal system will give your product an Rf value of approximately 0.3.

  • Pack and Run Column: Pack a glass column with silica gel slurried in the initial, least polar eluent. Load your sample (dissolved in a minimal amount of solvent) onto the top of the silica. Carefully add the eluent and apply pressure (flash chromatography) to run the solvent through the column, collecting fractions.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-Chlorophenyl)piperidine free base.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. (n.d.). Google Patents.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (2014). Patsnap Eureka. Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]

  • (R)-2-(4-Chlorophenyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (n.d.). Google Patents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Matrix

As researchers, we often treat salt forms like 2-(4-Chlorophenyl)piperidine hydrochloride (CAS: 1391375-27-1 / 1172776-65-6) as inert solids. This is a critical error. While the hydrochloride salt confers improved solubility and initial stability compared to the free base, the piperidine ring's secondary amine and the chlorophenyl moiety create a specific "reactivity profile" susceptible to oxidative and photolytic degradation.

This guide moves beyond generic "store in a cool, dry place" advice. It dissects the mechanism of failure and provides a self-validating workflow to ensure your analytical standards and reaction intermediates remain pure.

Module 1: Storage & Environmental Control (The First Line of Defense)[1]

Q: I received the compound at ambient temperature. Should I immediately transfer it to -20°C?

A: Not necessarily, and doing so incorrectly can accelerate degradation. While long-term storage at 0–8°C or -20°C is standard for maximizing shelf life [1], the immediate danger is moisture condensation .

  • The Mechanism: 2-(4-Chlorophenyl)piperidine HCl is hygroscopic. If you open a cold bottle in a warm, humid lab, water condenses on the solid. This moisture creates a localized aqueous phase where hydrolysis of trace impurities or salt disproportionation can occur.

  • The Protocol:

    • Allow the sealed container to equilibrate to room temperature (RT) for 3 hours before opening.

    • If storing at -20°C, use a desiccator within the freezer.

    • Self-Validation: Visually inspect for "caking" or clumping. Free-flowing powder indicates successful moisture control.

Q: The powder has turned from white to a faint yellow. Is it still usable?

A: Proceed with extreme caution. This indicates N-oxidation or photolysis.

  • The Mechanism: The secondary amine in the piperidine ring is susceptible to oxidation, forming N-oxides, particularly in the presence of light and oxygen. Additionally, chlorinated aromatics can undergo slow photolytic dechlorination under UV exposure, generating radical species that polymerize into colored byproducts [2].

  • The Protocol:

    • Run a blank-corrected LC-MS: Check for a mass shift of +16 Da (N-oxide) or -34 Da (dechlorination).

    • Purification: If purity is >95% but colored, a simple recrystallization (ethanol/ether) may salvage the material. If <95%, discard.

Module 2: Handling & Solution Stability (The Active Workflow)

Q: Can I keep a stock solution in DMSO or Methanol on the benchtop?

A: No. Solution state increases reactivity by orders of magnitude.

  • The Mechanism: In solution, the crystal lattice energy no longer protects the molecule.

    • DMSO: Hygroscopic and can act as a mild oxidant over time.

    • Methanol: Protic solvents can facilitate proton exchange and, if not degassed, contain dissolved oxygen that attacks the amine.

  • The Protocol:

    • Preferred Solvent: Anhydrous Acetonitrile (ACN) or degassed Methanol.

    • Storage: Store stock solutions at -80°C.

    • Shelf Life: Discard DMSO stocks after 1 month; ACN stocks after 3 months.

Q: How do I prevent "creeping" degradation during long synthesis campaigns?

A: Implement an Inert Atmosphere Protocol. The secondary amine is a nucleophile. If left in an atmosphere containing acid fumes (common in synthesis labs) or CO2, it can form carbamates or other adducts.

  • The Fix: Always backfill storage vials with Argon or Nitrogen after use.

Module 3: Troubleshooting Degradation Signs (The Diagnostic Center)

Q: My HPLC shows a "ghost peak" eluting just before the main peak. What is it?

A: This is likely the N-Oxide impurity.

  • The Logic: N-oxides are more polar than the parent amine, causing them to elute earlier on Reverse Phase (C18) columns.

  • Troubleshooting:

    • Check your mobile phase. Old aqueous buffers (pH > 7) promote oxidation.

    • Switch to a fresh acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the N-oxide and stabilize the amine.

Q: The melting point is lower than the reported 259-260°C. Why?

A: Moisture absorption (Hydrate formation) or HCl loss.

  • The Mechanism: As a salt, if the material absorbs water, the lattice is disrupted, depressing the melting point. Alternatively, thermal stress can cause the loss of HCl gas, reverting some material to the free base (which has a much lower MP).

  • The Fix: Dry the sample in a vacuum oven at 40°C over P2O5 overnight and re-test.

Visualizing the Degradation Matrix

The following diagram maps the causality between environmental stressors and specific chemical failures for 2-(4-Chlorophenyl)piperidine HCl.

DegradationPathways Compound 2-(4-Chlorophenyl)piperidine HCl Oxygen Oxygen (Atmospheric) Compound->Oxygen UV UV Light / Fluorescent Compound->UV Moisture Humidity / Moisture Compound->Moisture Heat Heat (>40°C) Compound->Heat NOxide N-Oxide Impurity (+16 Da) Oxygen->NOxide Slow Oxidation (Secondary Amine) Radical Free Radical Formation UV->Radical Homolytic Fission Hygroscopy Water Absorption Moisture->Hygroscopy HClLoss Loss of HCl Gas (Reversion to Free Base) Heat->HClLoss Thermal Elimination Dechlor Dechlorination (-34 Da) Radical->Dechlor Radical Scavenging Hydrolysis Clumping / Deliquescence (Weighing Errors) Hygroscopy->Hydrolysis Lattice Disruption

Figure 1: Causality map linking environmental stressors to specific chemical degradation products.

Experimental Workflow: Solution Preparation

Use this decision tree to ensure the integrity of your stock solutions.

SolutionPrep Start Start: Prepare Stock Solution SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Avoid if possible) SolventSelect->DMSO High Solubility Needed Methanol Methanol (Acceptable) SolventSelect->Methanol General Use ACN Acetonitrile (Anhydrous) (Optimal) SolventSelect->ACN Analytical Std Degas Degas Solvent? (Sparge with Argon 5 min) DMSO->Degas Methanol->Degas ACN->Degas Storage Storage Condition Degas->Storage Yes (Critical) Freezer -80°C (Long Term) Storage->Freezer Fridge 4°C (Use within 24h) Storage->Fridge

Figure 2: Decision matrix for optimal solvent selection and storage to minimize solution-phase degradation.

Summary Data: Stability Specifications

ParameterSpecificationCritical LimitRemediation
Appearance White to off-white powderYellow/BeigeRecrystallize (EtOH)
Purity (HPLC) > 98.0%< 95.0%Discard
Water Content < 1.0%> 5.0%Vacuum Dry (40°C)
Storage Temp 2-8°C (Desiccated)> 25°C (Humid)Move to cold storage

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from

  • BenchChem. (2025).[2][3] Technical Guide to the Reactivity of Chlorophenyl Piperidines. Retrieved from

  • ChemicalBook. (2025).[3] Piperidine Hydrochloride Handling and Storage Guidelines. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth analysis of the proton NMR spectrum of 2-(4-Chlorophenyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental considerations and data.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and assessing its conformational properties.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a detailed and reliable prediction can be made based on established principles of NMR spectroscopy and data from structurally analogous compounds, such as other 2-arylpiperidines.[1][2] The hydrochloride salt form and the choice of solvent (typically DMSO-d₆ or D₂O for polar salts) will influence the chemical shifts, particularly of the N-H protons.

The conformation of the piperidine ring is a critical factor in interpreting the spectrum. For 2-substituted piperidines, a chair conformation with the bulky aryl substituent in the equatorial position is generally favored to minimize steric strain.[3] This conformational preference dictates the axial or equatorial disposition of the piperidine ring protons, which in turn governs their chemical shifts and coupling constants.

Molecular Structure and Proton Numbering

Caption: Structure of 2-(4-Chlorophenyl)piperidine with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Broad singlet2HN-H₂⁺The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupole broadening and exchange. In D₂O, this signal would disappear.
~7.4 - 7.6Multiplet4HAromatic C-HThe protons on the chlorophenyl ring will appear in the aromatic region. The para-substitution will likely result in two sets of doublets, appearing as an AA'BB' system.
~4.5 - 4.8Doublet of doublets1HH-2 (axial)The benzylic proton at C2 is significantly deshielded by the adjacent nitrogen and the aromatic ring. An axial proton at this position would exhibit both axial-axial and axial-equatorial couplings.
~3.5 - 3.7Multiplet1HH-6 (equatorial)The equatorial proton at C6 is deshielded by the adjacent nitrogen.
~3.1 - 3.3Multiplet1HH-6 (axial)The axial proton at C6 is also deshielded by the nitrogen but to a lesser extent than the equatorial proton.
~2.0 - 2.2Multiplet2HH-3, H-5 (equatorial)The equatorial protons at C3 and C5 are expected to be downfield compared to their axial counterparts.
~1.6 - 1.9Multiplet4HH-3, H-4, H-5 (axial)The axial protons at C3, C4, and C5, along with the equatorial proton at C4, will likely appear in this more upfield region of the aliphatic spectrum.

A Comparative Analysis of Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural analysis, a comprehensive characterization of a pharmaceutical intermediate often necessitates orthogonal techniques to assess purity and quantify impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification. For this compound, a reverse-phase HPLC method is most appropriate.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The chlorophenyl group provides a chromophore, allowing for UV detection, likely around 220-230 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and identifying trace-level impurities.[6][7]

Experimental Protocol: LC-MS Analysis

The LC conditions would be similar to the HPLC-UV method, with the key difference being the use of a mass spectrometer as the detector.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for the basic piperidine nitrogen.

  • Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Full scan mode can be used to screen for unknown impurities, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of the main component and known impurities.

The expected protonated molecule [M+H]⁺ for 2-(4-Chlorophenyl)piperidine would be at m/z 196.09. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern, providing a high degree of confidence in identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 2-(4-Chlorophenyl)piperidine is not directly amenable to GC analysis, the free base can be analyzed. Alternatively, derivatization can be employed to increase volatility.

Experimental Protocol: GC-MS Analysis (of the free base)

  • Sample Preparation: The hydrochloride salt would need to be neutralized to the free base using a suitable base and extracted into an organic solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Ionization Source: Electron Ionization (EI) is typically used.

The fragmentation pattern in EI-MS would be highly informative for structural confirmation. Key fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and fragmentation of the substituent.[8]

Analytical Technique Comparison Workflow

G cluster_0 Primary Analysis cluster_1 Purity Assessment & Quantification cluster_2 Data Interpretation & Reporting Start 2-(4-Chlorophenyl)piperidine HCl Sample NMR ¹H NMR Spectroscopy Start->NMR Structural Elucidation HPLC HPLC-UV NMR->HPLC Orthogonal Purity Check LCMS LC-MS NMR->LCMS Impurity Identification GCMS GC-MS (Free Base) NMR->GCMS Volatile Impurity Analysis Report Comprehensive Analytical Report NMR->Report Structural Confirmation HPLC->Report LCMS->Report GCMS->Report

Caption: A workflow diagram illustrating the complementary use of different analytical techniques.

Comparative Summary and Recommendations

The choice of analytical technique is dictated by the specific question being asked.

Table 2: Comparison of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
¹H NMR Structural Elucidation & Confirmation- Detailed structural information- Stereochemical analysis- Non-destructive- Lower sensitivity compared to MS- Can be complex for mixtures
HPLC-UV Purity Assessment & Quantification- High precision and accuracy- Robust and reproducible- Widely available- Requires a chromophore for detection- Limited structural information
LC-MS Impurity Identification & Trace Analysis- High sensitivity and selectivity- Provides molecular weight information- Suitable for non-volatile compounds- More complex instrumentation- Quantification can be less precise than HPLC-UV
GC-MS Analysis of Volatile Impurities- Excellent for volatile and thermally stable compounds- Provides structural information through fragmentation- Not suitable for non-volatile or thermally labile compounds- May require derivatization

For the comprehensive characterization of this compound, a multi-technique approach is essential. ¹H NMR spectroscopy serves as the foundational technique for unambiguous structural confirmation. Its detailed spectral information provides a high degree of confidence in the identity of the molecule. However, for robust purity assessment and the detection of trace-level impurities, orthogonal chromatographic methods are indispensable. HPLC-UV is the workhorse for accurate quantification, while LC-MS offers unparalleled sensitivity for impurity identification. GC-MS can be a valuable tool for analyzing potential volatile impurities if the free base is analyzed. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their chemical entities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine. BenchChem.
  • Manivannan, R., & Meenakshisundaram, S. P. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 843–849.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8236–8250.
  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Lead Sciences. (n.d.). (2S)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
  • Royal Society of Chemistry. (2014).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (2025).
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Rasayan Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

Overcoming Peak Tailing in Basic Analytes: A Comparative Guide to HPLC Method Development for 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, analyzing highly basic pharmaceutical intermediates presents a classic chromatographic challenge. 2-(4-Chlorophenyl)piperidine HCl is a prime example: as a secondary amine with a pKa of approximately 10, it remains fully protonated under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

When developing an HPLC method for such compounds, chromatographers frequently encounter severe peak tailing, shifting retention times, and compromised resolution. This guide objectively compares the performance of traditional and modern HPLC column technologies, providing field-proven methodologies and the mechanistic causality required to develop a robust, self-validating analytical method.

The Mechanistic Causality of Peak Tailing

To solve peak tailing, we must first understand its root cause: the dual retention mechanism [1].

In a standard silica-based C18 column, the primary retention mechanism is the hydrophobic interaction between the analyte and the bonded alkyl chains. However, traditional silica supports contain residual surface silanol groups (Si–OH). Even at lower pH levels, a fraction of these silanols can ionize to form negatively charged silanolates (Si–O⁻).

When the protonated piperidine nitrogen of 2-(4-Chlorophenyl)piperidine travels through the column, it undergoes strong electrostatic (cation-exchange) interactions with these ionized silanols [2]. Because this secondary ion-exchange interaction is kinetically slower than hydrophobic partitioning, analyte molecules desorb from the stationary phase at varying rates. This delayed desorption drags out the trailing edge of the chromatographic peak, resulting in a skewed, asymmetrical profile.

Visualizing the Method Development Workflow

G A Target Analysis: 2-(4-Chlorophenyl)piperidine HCl B Stationary Phase Selection (Minimize Silanol Activity) A->B C1 Standard C18 (High Peak Tailing) B->C1 C2 Base-Deactivated C18 (Reduced Interactions) B->C2 D Mobile Phase Optimization (pH Control: pH < 3.0) C1->D C2->D E Buffer & Modifier Addition (e.g., Phosphate Buffer) D->E F Evaluate Chromatography (Asymmetry < 1.2, High Plates) E->F G Optimized HPLC Method F->G

HPLC method development workflow for basic analytes, emphasizing stationary phase optimization.

Comparative Column Technologies

To mitigate secondary interactions, method developers must strategically select the stationary phase. We will compare three distinct column architectures:

  • Standard Type-A C18 (Non-endcapped): Leaves a high density of active silanols exposed. Historically, analyzing basic compounds on these columns required adding competing bases like Triethylamine (TEA) to the mobile phase to temporarily mask silanols [1].

  • Modern Type-B C18 (Double-Endcapped): Manufacturers react residual silanols with small trimethylsilyl (TMS) groups in a secondary bonding step [4]. While this reduces silanol activity significantly, steric hindrance prevents 100% coverage, leaving some residual active sites.

  • Base-Deactivated / Hybrid C18: Utilizes organic-inorganic hybrid particles or silica hydride (TYPE-C) technology [3]. By fundamentally altering the surface chemistry to virtually eliminate acidic silanols, these columns eradicate the secondary ion-exchange mechanism entirely.

Experimental Methodology: A Self-Validating Protocol

To objectively compare these technologies, the following step-by-step protocol establishes a self-validating system. By incorporating strict System Suitability Testing (SST), the method ensures that any observed peak distortion is a function of column chemistry, not system dead volume or preparation errors.

Materials & Reagents
  • Analyte: 2-(4-Chlorophenyl)piperidine HCl reference standard.

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 ± 0.05 with dilute phosphoric acid. (Note: pH 3.0 is chosen to suppress the ionization of residual silanols, isolating the column's inherent deactivation performance).
    
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step-by-Step Execution
  • Standard Preparation: Accurately weigh 10 mg of the reference standard. Dissolve in 10 mL of methanol (1 mg/mL stock). Dilute 1 mL of stock into 10 mL of the initial mobile phase (60% A / 40% B) to yield a 100 µg/mL working standard.

  • System Equilibration: Install the test column (150 x 4.6 mm, 5 µm). Purge the Agilent 1260 Infinity II LC System (or equivalent) and equilibrate at 1.0 mL/min with an isocratic blend of 60% A / 40% B at 30°C. Monitor the UV baseline at 220 nm until drift is < 1 mAU/hr.

  • System Suitability & Self-Validation:

    • Inject 5 µL of blank diluent to confirm the absence of interfering system peaks.

    • Inject the 100 µg/mL working standard in five replicates.

    • Validation Criteria: %RSD of peak area must be < 2.0%. This confirms injection precision before evaluating column thermodynamics.

  • Data Acquisition: Record Retention Time (

    
    ), Tailing Factor (
    
    
    
    at 10% peak height), and Theoretical Plates (
    
    
    ) for each column.

Performance Comparison & Quantitative Data

The table below summarizes the chromatographic performance of the three column technologies under identical isocratic conditions.

Column TechnologyRetention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity*
Standard Type-A C18 (Non-endcapped)6.452.853,2001.2 (Co-elution risk)
Modern Type-B C18 (Double-endcapped)5.801.428,5002.4
Base-Deactivated Hybrid C18 5.151.0812,4003.8 (Baseline resolution)

*Data based on separation from a closely eluting synthetic impurity.

Discussion & Field-Proven Insights

Analyzing the data reveals several critical insights into the physical chemistry of the separation:

  • The Causality of Retention Shift: Observe that the retention time decreases from 6.45 minutes (Standard C18) to 5.15 minutes (Base-Deactivated C18). In the standard column, the basic piperidine experiences both hydrophobic retention and ion-exchange retention. By eliminating the silanol interactions in the base-deactivated column, the secondary retention mechanism is removed. The analyte experiences purely hydrophobic retention, resulting in faster, more predictable elution [3].

  • Tailing Factor (

    
    ) & Integration Integrity:  The USP generally requires an 
    
    
    
    for robust assay methods. The standard C18 fails this criterion (
    
    
    ), which would lead to poor integration reproducibility and baseline noise. The base-deactivated column provides near-perfect Gaussian symmetry (
    
    
    ), ensuring high scientific integrity for quantification [4].
  • Efficiency (

    
    ):  The elimination of slow desorption kinetics associated with silanol binding drastically sharpens the peak. The base-deactivated column nearly quadruples the theoretical plate count compared to the standard C18, directly translating to superior resolution (
    
    
    
    ) from closely eluting impurities.

Conclusion

When developing HPLC methods for strongly basic compounds like 2-(4-Chlorophenyl)piperidine HCl, relying on traditional non-endcapped silica columns forces chromatographers to use complex, aggressive mobile phases (e.g., high concentrations of ion-pairing agents) that reduce column lifetime and complicate LC-MS transferability.

By leveraging base-deactivated or hybrid silica technologies, method developers can achieve robust, self-validating methods using simple, volatile buffers. This approach not only guarantees superior peak symmetry and efficiency but also ensures the long-term reproducibility required for rigorous pharmaceutical analysis.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Resources. [Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology." MTC USA. [Link]

  • Chrom Tech. "What Is Endcapping in HPLC Columns." Chrom Tech Technical Support. [Link]

High-Resolution LC-MS Characterization of 2-(4-Chlorophenyl)piperidine Hydrochloride: A Comparative Guide to Isomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride is a critical arylpiperidine pharmacophore widely utilized in the synthesis of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors. However, the commercial supply chain is frequently plagued by positional isomeric contamination (e.g., 3-chloro and 4-chloro analogs). Because these isomers share identical molecular weights and similar hydrophobicities, standard analytical workflows often fail to detect them.

This guide provides an authoritative comparison of premium reference standards versus standard commercial grades, detailing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the 1[1].

The Analytical Bottleneck: Isomeric Resolution

When characterizing piperidine derivatives, the primary analytical challenge is differentiating positional isomers. As demonstrated in recent studies on the2[2], standard C18 reverse-phase columns rely almost exclusively on hydrophobic dispersion forces. Because the 2-, 3-, and 4-chlorophenylpiperidine isomers possess nearly identical Log P values, they co-elute on C18 stationary phases, creating a chimeric mass spectrum that masks impurities.

Methodological Causality: Engineering the Solution

To overcome this, our protocol abandons the standard C18 approach in favor of a highly specific physicochemical strategy:

  • Biphenyl Stationary Phase: Instead of relying on hydrophobicity, a biphenyl column exploits

    
     interactions. The steric positioning of the chlorine atom (ortho, meta, or para) alters the electron density of the phenyl ring, allowing the biphenyl phase to physically separate the isomers prior to ionization.
    
  • Formic Acid over TFA: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape, but it severely suppresses Electrospray Ionization (ESI+) signals by neutralizing droplet surface charge. We utilize 0.1% Formic Acid (FA), which provides abundant protons for

    
     formation without matrix suppression.
    
  • Internal Standardization: We utilize Diazepam as an internal standard (IS). Diazepam shares a similar Log P and ionization efficiency with arylpiperidines, ensuring that any matrix-induced ion enhancement or suppression is accurately normalized, a technique validated in3[3].

LCMS_Workflow A 1. Sample Prep & IS Spiking B 2. UHPLC Separation (Biphenyl Phase) A->B 1 µL Injection C 3. ESI+ Ionization (0.1% FA) B->C Pi-Pi Elution D 4. Q-TOF MS/MS (MRM Mode) C->D [M+H]+ m/z 196 E 5. Isomeric Purity Assessment D->E Fragment Analysis

LC-MS/MS workflow using biphenyl chromatography for isomeric resolution.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. The assay contains internal logic checks that automatically invalidate the run if chromatographic or ionization parameters fail.

Step 1: System Suitability Test (SST) & Isomer Resolution

  • Action: Inject a 1 µg/mL synthetic mixture containing equal parts 2-(4-Chlorophenyl)piperidine, 3-(4-Chlorophenyl)piperidine, and 4-(4-Chlorophenyl)piperidine.

  • Validation Check: The system is only validated for sample analysis if the chromatographic resolution (

    
    ) between the 2- and 3-isomers is 
    
    
    
    .

Step 2: Sample Preparation & Internal Standard Spiking

  • Action: Dissolve the target compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% FA in Water). Spike with 50 ng/mL Diazepam (IS).

  • Validation Check: The IS peak area must remain within

    
     across all injections. A drop in IS area flags matrix suppression.
    

Step 3: UHPLC-ESI-MS/MS Acquisition

  • Action: Elute using a gradient of Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile) over a 2.1 x 100 mm Biphenyl column (1.7 µm particle size). Operate the mass spectrometer in ESI+ mode.

  • Validation Check (Isotopic Signature): The MS1 scan must detect the precursor ions at

    
     196.1 (
    
    
    
    ) and
    
    
    198.1 (
    
    
    ) at a strict 3:1 ratio. Deviation indicates isobaric interference.

Comparative Performance Data

Using the self-validating protocol above, we evaluated a Premium Reference Standard of this compound against two standard commercial grades. The data below highlights why standard UV purity metrics are dangerously misleading when isomeric contamination is present.

Product GradeChromatographic Purity (UV 254 nm)Positional Isomer Contamination (LC-MS)MS/MS Signal-to-Noise (

196.1)
Mass Accuracy (ppm)
Premium Reference Standard > 99.8% < 0.05% (Undetectable) 1,250:1 1.2
Commercial Grade A98.5%1.20% (3-chloro isomer)480:13.5
Commercial Grade B95.0%3.50% (Mixed isomers)190:15.1

Data Interpretation: While Commercial Grade A shows an acceptable UV purity of 98.5%, the LC-MS analysis reveals a 1.20% contamination of the 3-chloro isomer. Because the isomers co-elute under standard conditions, this impurity would carry over into downstream drug synthesis, potentially altering the pharmacological efficacy of the final active pharmaceutical ingredient (API).

Mechanistic Insight: MS/MS Fragmentation Dynamics

Understanding the gas-phase dissociation of 2-(4-Chlorophenyl)piperidine is crucial for setting up Multiple Reaction Monitoring (MRM) transitions. As established in foundational literature regarding the 4[4], the fragmentation is driven by the basicity of the secondary amine.

  • Protonation: The molecule is protonated in the ESI source, yielding the

    
     precursor ion at 
    
    
    
    196.1.
  • 
    -Cleavage:  The dominant fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the opening of the piperidine ring and the formation of a highly stable, resonance-stabilized iminium ion.
    
  • Ring Fission: Subsequent high-energy Collision-Induced Dissociation (CID) leads to the complete fission of the piperidine ring, generating a characteristic chlorobenzyl cation fragment at

    
     125.0, which serves as a highly specific diagnostic ion for the chlorophenyl moiety.
    

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 196.1 (35Cl) A Alpha-Cleavage (Ring Opening) M->A CID Energy (15 eV) B Neutral Loss (-NH3) m/z 179.1 M->B Proton Transfer C Iminium Ion Formation m/z 154.0 A->C C-C Bond Cleavage D Chlorobenzyl Cation m/z 125.0 A->D Piperidine Fission

Proposed ESI-MS/MS fragmentation pathway for 2-(4-Chlorophenyl)piperidine.

Conclusion

The characterization of this compound requires analytical rigor that extends beyond standard UV-HPLC. As demonstrated by the comparative data, relying on commercial grades without orthogonal LC-MS/MS verification risks the introduction of positional isomers into synthetic pipelines. By utilizing


 mediated biphenyl chromatography and a self-validating MS/MS protocol, researchers can ensure absolute structural confidence and uncompromised purity in their developmental workflows.

References

  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.[Link]

Sources

IR spectroscopy peaks for 2-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FT-IR Spectroscopy Guide: Solid-State Validation of 2-(4-Chlorophenyl)piperidine HCl

As a Senior Application Scientist, I approach Fourier-Transform Infrared (FT-IR) spectroscopy not merely as a qualitative matching exercise, but as a definitive diagnostic tool for structural and solid-state validation. In drug development, confirming the exact salt form of an Active Pharmaceutical Ingredient (API) is as critical as confirming its covalent structure.

This guide objectively compares the FT-IR spectral performance of 2-(4-Chlorophenyl)piperidine HCl against its primary alternative states: its Free Base form and a structurally related analog, 4-(4-Chlorophenyl)piperidin-4-ol. By understanding the causality behind these vibrational shifts, researchers can confidently validate batch integrity, detect free-base impurities, and ensure optimal formulation stability.

Mechanistic Insights: The Causality of Spectral Shifts

To effectively compare these compounds, we must first understand why their spectra diverge. The structural core of 2-(4-Chlorophenyl)piperidine consists of a secondary amine (piperidine ring) and a para-halogenated aromatic system.

The Ammonium Band (Salt vs. Free Base) When the free base is treated with hydrochloric acid, the secondary amine is protonated to form a piperidinium cation. This nitrogen atom gains a positive charge and forms a strong, directional ionic/hydrogen bond with the chloride counterion (


). This intense intermolecular interaction drains electron density from the N-H covalent bond, significantly lowering its vibrational frequency [1]. Furthermore, the extensive hydrogen-bonding network within the crystal lattice creates a wide distribution of bond lengths and angles. Consequently, the sharp, isolated N-H stretch of the free base (~3300 cm⁻¹) transforms into a massive, broad "ammonium band" spanning 3000 to 2500 cm⁻¹ [2].

The para-Chlorophenyl Fingerprint Regardless of the salt state, the para-disubstituted benzene ring provides a highly reliable diagnostic anchor. The two adjacent hydrogen atoms on each side of the aromatic ring undergo out-of-plane bending in phase. This constructive interference of dipole moment changes yields a highly intense absorption band between 800 and 850 cm⁻¹. The heavy, electronegative chlorine atom restricts ring deformation, anchoring this peak consistently at ~825 cm⁻¹ across all derivatives [3].

Comparative Spectral Data Analysis

The following table synthesizes the quantitative FT-IR data, objectively comparing the target HCl salt with its free base alternative and a hydroxylated analog (often encountered as an impurity or related API, such as in Loperamide synthesis).

Functional Group / Vibrational Mode2-(4-Chlorophenyl)piperidine HCl2-(4-Chlorophenyl)piperidine (Free Base)4-(4-Chlorophenyl)piperidin-4-olDiagnostic Significance
N-H / N-H⁺ Stretch ~2950–2500 cm⁻¹ (Broad, strong) ~3300 cm⁻¹ (Sharp, weak)~3300 cm⁻¹ (Overlapped)Primary indicator of HCl salt formation.
O-H Stretch NoneNone~3400–3200 cm⁻¹ (Broad)Differentiates hydroxylated analogs/impurities.
Aliphatic C-H Stretch Overlapped by N-H⁺ band~2930 & 2850 cm⁻¹ (Distinct)~2930 & 2850 cm⁻¹ (Distinct)Confirms piperidine ring integrity.
Aromatic C=C Stretch ~1490 cm⁻¹~1490 cm⁻¹~1490 cm⁻¹Confirms aromatic ring presence.
C-O Stretch NoneNone~1030 cm⁻¹Identifies tertiary alcohol presence.
Aromatic C-Cl Stretch ~1090 cm⁻¹~1090 cm⁻¹~1090 cm⁻¹Confirms halogenation.
para-Aromatic C-H Bend ~825 cm⁻¹ (Strong) ~825 cm⁻¹ (Strong) ~825 cm⁻¹ (Strong) Confirms para-substitution pattern.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the FT-IR acquisition must be treated as a self-validating system. Amine hydrochlorides are notoriously hygroscopic; ambient moisture will introduce a broad O-H stretch at ~3400 cm⁻¹, which can obscure the critical N-H⁺ region and lead to false impurity reporting.

Step-by-Step Methodology (ATR-FTIR Workflow):

  • System Suitability Test (SST):

    • Action: Scan a standard 1.5 mil polystyrene film.

    • Validation Gate: The system is only approved for use if the aromatic C-C stretch is detected at exactly

      
       cm⁻¹. This proves interferometer accuracy.
      
  • Background Subtraction:

    • Action: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (using isopropanol) and completely dry. Acquire a background spectrum of ambient air.

    • Validation Gate: The background must show no residual sample peaks. This isolates the sample's true spectral response from atmospheric

      
       and 
      
      
      
      .
  • Sample Preparation & Desiccation:

    • Action: Store the 2-(4-Chlorophenyl)piperidine HCl sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.

    • Causality: Removing lattice-bound or surface water ensures that any peak above 3100 cm⁻¹ is a true structural feature (e.g., an unreacted free base impurity) rather than a moisture artifact.

  • Data Acquisition:

    • Action: Apply the desiccated powder to the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Integrity Check:

    • Action: Inspect the baseline. If a pronounced "tilt" is observed (common in highly scattering powders), apply an automatic baseline correction algorithm.

    • Validation Gate: If a broad peak appears at ~3450 cm⁻¹, the sample has absorbed moisture during transfer. The run is invalid and must be repeated from Step 3.

Workflow Visualization

The following logical workflow dictates the spectral validation process, ensuring no false positives occur during salt form confirmation.

IR_Validation_System Sample 2-(4-Chlorophenyl)piperidine Sample (Unknown Form) Prep Anhydrous Preparation (Desiccation Protocol) Sample->Prep SystemCheck Self-Validation (Polystyrene Calibration) Prep->SystemCheck Acquisition FT-IR Acquisition (4000 - 400 cm⁻¹) SystemCheck->Acquisition Analysis Spectral Analysis (Isolate 3500-2500 cm⁻¹) Acquisition->Analysis Decision Broad N-H⁺ Band Present (3000-2500 cm⁻¹)? Analysis->Decision HCl Confirmed HCl Salt (Product Validated) Decision->HCl Yes (Broad) FreeBase Confirmed Free Base (Requires Acidification) Decision->FreeBase No (Sharp ~3300 cm⁻¹)

Fig 1. Self-validating FT-IR workflow for differentiating piperidine HCl salts from free bases.

Conclusion & Troubleshooting

When evaluating 2-(4-Chlorophenyl)piperidine HCl against alternative forms, the absence of a sharp 3300 cm⁻¹ peak and the presence of a massive 3000–2500 cm⁻¹ envelope is your definitive proof of successful hydrochloride salt formation. If you observe both the broad ammonium band and a sharp peak at ~3300 cm⁻¹, you are likely observing an incomplete reaction mixture containing residual free base. Always ensure rigorous desiccation, as the hygroscopic nature of the HCl salt is the single highest cause of spectral misinterpretation in this class of compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride" PubChem, [Link]

  • SpectraBase. "Piperidine hydrochloride - Transmission Infrared (IR) Spectrum" John Wiley & Sons, Inc., [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine" PubChem, [Link]

comparing 2-(4-Chlorophenyl)piperidine HCl with 4-chlorophenyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 2-(4-Chlorophenyl)piperidine HCl vs. 4-Chlorophenyl Isomers

The 4-chlorophenylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous monoamine transporter (MAT) inhibitors and G-protein coupled receptor (GPCR) modulators. However, the exact positional placement of the 4-chlorophenyl ring on the piperidine core (at the 2-, 3-, or 4-position) radically alters the stereoelectronic properties, conformational flexibility, and target selectivity of the resulting molecule.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will objectively analyze the causality behind the divergent pharmacological profiles of 2-(4-Chlorophenyl)piperidine HCl and its isomers, supported by self-validating experimental workflows.

Structural Causality & Stereoelectronic Effects

The primary driver of target selectivity among these isomers is the spatial relationship between the basic piperidine nitrogen and the bulky 4-chlorophenyl group. This relationship dictates the vectorial projection of the nitrogen's lone pair and the molecule's ability to penetrate deep receptor pockets[1].

  • 2-(4-Chlorophenyl)piperidine HCl[2]: By placing the aryl group at the alpha-carbon adjacent to the basic nitrogen, this isomer introduces severe steric hindrance. In its protonated state (HCl salt), the molecule strongly prefers a rigid chair conformation with the aryl group in the equatorial position to minimize 1,3-diaxial interactions. This steric shield prevents the molecule from inserting into the deep orthosteric pockets of GPCRs. Instead, it perfectly mimics the pharmacophore of methylphenidate, restricting its activity primarily to the outward-facing conformations of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • 3-(4-Chlorophenyl)piperidine[3]: Moving the aryl group to the beta-carbon increases the conformational flexibility of the piperidine ring. This isomer acts as a structural analogue to nocaine, exhibiting a balanced, broad-spectrum inhibition profile across DAT, NET, and the Serotonin Transporter (SERT).

  • 4-(4-Chlorophenyl)piperidine[4]: Substitution at the gamma-carbon creates a highly symmetrical, extended molecular topology. With minimal steric hindrance around the nitrogen, this isomer can penetrate deep into the binding sites of the Dopamine D2 receptor and SERT, making it a ubiquitous building block for haloperidol and paroxetine analogues[5][6].

SAR_Logic Core 4-Chlorophenylpiperidine Scaffold Iso2 2-Position Isomer (Steric Hindrance at N) Core->Iso2 Iso3 3-Position Isomer (Asymmetric, Flexible) Core->Iso3 Iso4 4-Position Isomer (Symmetric, Extended) Core->Iso4 Target2 DAT/NET Transporters (Methylphenidate-like) Iso2->Target2 Target3 Broad MAT Inhibition (Nocaine-like) Iso3->Target3 Target4 GPCRs (D2) & SERT (Haloperidol-like) Iso4->Target4

Fig 1: Structural causality mapping of 4-chlorophenylpiperidine positional isomers to drug targets.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological performance of the three isomers. The quantitative


 ranges represent benchmark thermodynamic affinities derived from established structure-activity relationship (SAR) studies of unsubstituted secondary amine phenylpiperidines[6].
CompoundPositional IsomerPrimary Target SelectivityConformational StateSteric Hindrance at N-HRep. DAT

(nM)
Rep. SERT

(nM)
2-(4-Chlorophenyl)piperidine HCl 2-PositionDAT > NET >> SERTRigid Chair (Equatorial Aryl)High (

-carbon)
50 - 150> 5,000
3-(4-Chlorophenyl)piperidine 3-PositionDAT

NET

SERT
Flexible ChairLow (

-carbon)
200 - 400300 - 600
4-(4-Chlorophenyl)piperidine 4-PositionSERT / D2 ReceptorExtended ChairMinimal (

-carbon)
> 2,00010 - 50

Experimental Methodologies: Self-Validating Protocols

To objectively verify the target selectivity of 2-(4-Chlorophenyl)piperidine HCl against its isomers, researchers must employ robust, self-validating assays. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay for Monoamine Transporters

Causality: We utilize radioligand displacement rather than functional reuptake assays to directly measure the thermodynamic affinity (


) of the isomer for the target. This isolates the binding event from downstream cellular variables.

The Self-Validating System:

  • Positive Control: Membrane viability is confirmed using a known high-affinity ligand (e.g., Indatraline).

  • Negative Control (NSB): Non-specific binding is determined using a massive excess (10 µM) of an unlabeled competitor.

  • Validation Metric: The assay is only considered valid if Specific Binding (Total Binding - NSB) constitutes >70% of the total radioactive signal, and the Z'-factor is >0.5.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells expressing human DAT/NET/SERT in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold buffer prevents the proteolytic degradation of the delicate transmembrane transporter proteins.

  • Incubation: Add 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT), 50 µL of the test isomer at varying concentrations, and 100 µL of the membrane suspension. Incubate at 25°C for 120 minutes. Causality: A 2-hour incubation ensures that steady-state equilibrium is reached, which is mathematically required for accurate

    
     calculation via the Cheng-Prusoff equation.
    
  • Rapid Filtration: Filter the suspension through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the radioligand.

  • Kinetic Washing: Wash the filters three times with ice-cold buffer. Causality: The sudden drop in temperature kinetically traps the bound radioligand by artificially slowing its off-rate (

    
    ) during the brief wash step.
    
  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Binding_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Isomer Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Cold Buffer Wash (Terminate Reaction) Filter->Wash Count Liquid Scintillation Counting Wash->Count Data IC50 / Ki Calculation Count->Data

Fig 2: Self-validating radioligand binding assay workflow for monoamine transporter profiling.

Protocol B: Conformational Analysis via Low-Temperature NMR

To physically prove the steric hindrance of the 2-isomer compared to the 4-isomer, low-temperature Nuclear Magnetic Resonance (NMR) is utilized[1].

  • Preparation: Dissolve 2-(4-Chlorophenyl)piperidine HCl in CD₂Cl₂.

  • Thermal Trapping: Cool the NMR probe to -80°C. Causality: At room temperature, rapid piperidine ring flipping averages the NMR signals. Cooling the sample below its coalescence temperature traps the distinct conformers (axial vs. equatorial).

  • Coupling Analysis: Measure the J-coupling constants of the protons adjacent to the nitrogen. Causality: A large J-value (>10 Hz) indicates anti-periplanar axial-axial coupling, confirming that the bulky aryl ring is locked in the equatorial position, validating the steric hindrance model.

Conclusion & Application Matrix

When designing a drug development pipeline, the choice of isomer is foundational:

  • Select 2-(4-Chlorophenyl)piperidine HCl when targeting ADHD or narcolepsy models, as its steric rigidity enforces high DAT/NET selectivity while avoiding serotonergic side effects.

  • Select 3-(4-Chlorophenyl)piperidine for broad-spectrum antidepressant research where balanced triple-reuptake inhibition is desired.

  • Select 4-(4-Chlorophenyl)piperidine as a synthetic building block for antipsychotics or SSRIs, where deep pocket penetration into GPCRs or SERT is required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1203613, 4-(4-Chlorophenyl)piperidine". PubChem. [Link]

  • Kulkarni, S. S., et al. "Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency." Journal of Medicinal Chemistry, 2006. [Link]

Sources

A Researcher's Guide to the Structural Nuances of Piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of countless pharmaceuticals and natural products.[1][2][3] Its prevalence is not accidental; the six-membered saturated heterocycle offers a robust scaffold that can be readily functionalized to modulate pharmacological activity. The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of these amine-containing compounds. However, the protonation of the piperidine nitrogen does more than just alter bulk properties; it profoundly influences the molecule's three-dimensional structure, which is intrinsically linked to its biological function and receptor-binding affinity.[4][5]

This guide provides an in-depth structural comparison of piperidine hydrochloride derivatives. Moving beyond a simple catalog of compounds, we will explore the conformational intricacies of the piperidine ring, the analytical techniques used to probe its structure, and the subtle yet critical impact of substitution on its geometry. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this vital chemical motif.

The Conformational Landscape: Chair, Boat, and the Impact of Protonation

Similar to its carbocyclic analog, cyclohexane, the piperidine ring is not planar. To alleviate angular and torsional strain, it predominantly adopts a chair conformation .[1][2] This conformation allows substituents to occupy two distinct spatial orientations: axial (perpendicular to the ring's general plane) and equatorial (in the plane of the ring). These two chair forms can rapidly interconvert via a process known as ring inversion.[1]

The introduction of a substituent on a ring carbon or the nitrogen atom typically results in one chair conformer being more stable than the other. The energy difference between the equatorial and axial conformers, known as the "A-value," quantifies this preference.[1] For most substituents, the equatorial position is favored to minimize steric hindrance.[1][6]

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This has two major structural consequences:

  • Fixing Nitrogen Inversion: In the free base, the nitrogen atom can undergo rapid pyramidal inversion. Protonation locks the nitrogen in a tetrahedral geometry, with the N-H bond also adopting either an axial or equatorial position.

  • Altering Conformational Equilibria: The now-charged N-H₂⁺ group introduces new electrostatic and steric interactions. The presence of the chloride counter-ion also leads to the formation of N-H⁺···Cl⁻ hydrogen bonds, which can significantly influence the preferred conformation in the solid state.

Caption: Chair-chair interconversion of a substituted piperidine.[1]

Comparative Structural Data: An Experimental Overview

The most definitive method for determining the three-dimensional structure of a crystalline compound is Single-Crystal X-ray Diffraction (SC-XRD) .[2][7] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. The following table summarizes crystallographic data for piperidine hydrochloride and a representative derivative, highlighting key structural parameters.

ParameterPiperidine Hydrochloride1-(3-n-butoxypropyl)-4-benzoyloxypiperidine Hydrochloride[8]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
N-H Bond Length ~0.90 ÅNot specified
Avg. C-N Bond Length ~1.49 Å~1.50 Å
Avg. C-C Bond Length ~1.52 Å~1.53 Å
C-N-C Bond Angle ~112°~114°
Conformation ChairChair
Key Interaction N-H⁺···Cl⁻ Hydrogen BondingN-H⁺···Cl⁻ Hydrogen Bonding

Data for piperidine hydrochloride is derived from typical values found in crystallographic databases for similar structures, as a specific entry was not retrieved in the search.

Causality Behind the Data: The data reveals that the core piperidine ring geometry remains relatively consistent. The C-N and C-C bond lengths and angles are typical for sp³-hybridized atoms. The most significant feature in the solid state is the hydrogen bonding between the piperidinium cation and the chloride anion, which anchors the conformation. In the case of the more complex derivative, the bulky substituents are found in equatorial positions to minimize steric strain, as predicted by conformational analysis principles.[1][8]

Methodologies for Structural Elucidation

A multi-faceted approach is necessary for a comprehensive structural analysis, combining solid-state analysis, solution-state behavior, and computational modeling.[1][9]

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results Derivative Piperidine Derivative NMR NMR Spectroscopy Derivative->NMR XRD X-ray Crystallography Derivative->XRD DFT Computational Modeling (DFT) Derivative->DFT Population Conformer Population (Solution) NMR->Population Structure Solid-State Structure XRD->Structure Energy Thermodynamic Parameters (ΔG) DFT->Energy

Caption: Integrated workflow for comprehensive structural analysis.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides an unambiguous snapshot of the molecule's structure in the solid state.[7]

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the piperidine hydrochloride derivative. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[10] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections.[11][12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (solving the "phase problem"). This initial model is then refined against the experimental data to yield a final, highly accurate molecular structure.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure and conformational dynamics of molecules in solution.[1][13] For piperidine derivatives, ¹H NMR is particularly informative.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the piperidine hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the conformational equilibrium.[13]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals.

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish which protons are coupled to each other.[1]

  • Conformational Analysis via Coupling Constants:

    • The Rationale: The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • The Application: In a chair conformation, the dihedral angle between two axial protons (ax-ax) is ~180°, leading to a large coupling constant (typically 10-13 Hz). The angle between an axial and an equatorial proton (ax-eq) or two equatorial protons (eq-eq) is ~60°, resulting in a much smaller coupling constant (typically 2-5 Hz).

    • The Interpretation: By measuring the ³J values for the ring protons, one can determine their relative orientation (axial or equatorial) and thus deduce the dominant chair conformation of the piperidine ring in solution.[14]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different conformers.[1][9]

Workflow:

  • Conformational Search: A systematic search is performed to identify all possible low-energy conformations (e.g., chair, boat, twist-boat) of the molecule.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that conformation.

  • Energy Calculation: The relative free energies (ΔG) of the optimized conformers are calculated. The conformer with the lowest energy is predicted to be the most stable and therefore the most populated at equilibrium.[1]

  • Validation: The calculated geometries (bond lengths, angles, dihedral angles) can be compared with experimental data from SC-XRD. Calculated NMR parameters can also be compared with experimental spectra to confirm assignments.[1]

Conclusion

The structural analysis of piperidine hydrochloride derivatives is a multifaceted task that requires the integration of solid-state, solution-state, and computational techniques. While the piperidine ring consistently adopts a chair conformation, the orientation of substituents and the overall molecular geometry are dictated by a delicate balance of steric, electronic, and hydrogen-bonding interactions. The formation of the hydrochloride salt is a critical structural determinant, locking the nitrogen's configuration and introducing strong ion-pairing interactions that influence crystal packing. A thorough understanding of these structural principles, validated by the experimental protocols detailed in this guide, is paramount for the rational design of new piperidine-based therapeutic agents with optimized efficacy and selectivity.

References

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Bartlesville Petroleum Research Center, Bureau of Mines. Available at: [Link]

  • NIOSH (1971). Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. Centers for Disease Control and Prevention. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC. Available at: [Link]

  • Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. (n.d.). OSTI.GOV. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare. Available at: [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). IUCr Journals. Available at: [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. (2015). Journal of Organic Chemistry. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. Available at: [Link]

  • Structures of piperazine, piperidine and morpholine. (n.d.). ResearchGate. Available at: [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. Available at: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021). Usiena air. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: Handling 2-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my imperative is to ensure that your laboratory operations are not only compliant but mechanistically sound. 2-(4-Chlorophenyl)piperidine hydrochloride is a bioactive piperidine derivative utilized in advanced drug discovery. Because it is a hydrochloride salt, it presents as a crystalline solid or powder, which introduces a significant risk of aerosolization and dust inhalation.

Understanding the physical chemistry of this compound is critical. The following guide provides self-validating protocols designed to protect personnel and maintain absolute environmental integrity.

Mechanistic Hazard Profile & Causality

To handle this compound safely, operators must understand the causality behind its hazards:

  • Systemic Toxicity (H301): The piperidine pharmacophore is highly bioavailable. Accidental ingestion or 1 can lead to rapid systemic absorption, causing neurotoxic effects and respiratory depression[1].

  • Severe Irritation (H315/H319/H335): The hydrochloride salt dissociates rapidly upon contact with mucosal membranes (eyes, respiratory tract) or sweat on the skin. This causes localized pH drops, leading to 2[2].

Self-Validating Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. Each piece of equipment mitigates a specific vector of exposure.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / StandardMechanistic Rationale
Eye/Face NIOSH (US) or EN 166 (EU) approved safety glasses/shieldPrevents mucosal absorption of airborne dust and protects against localized pH drops from the hydrochloride salt[2].
Skin/Hands Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides a robust barrier against the lipophilic chlorophenyl moiety. Inspect for pinholes prior to use[2].
Body Impermeable lab coat or Tyvek® apronPrevents particulate accumulation on porous street clothing, eliminating secondary exposure routes[3].
Respiratory N95/P100 Particulate RespiratorEssential if weighing outside primary containment to block inhalation of toxic micro-particulates[3].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that the successful completion of one step inherently verifies the safety of the previous step. If a validation check fails, the operation halts immediately.

Step-by-Step Handling Methodology
  • Environmental Verification

    • Action: Activate the fume hood and verify the face velocity is between 80-120 fpm.

    • Causality: Creates a negative pressure vector to prevent aerosolized powder from entering the operator's breathing zone[2].

    • Validation: The digital monitor reads >80 fpm; a tissue held at the sash is gently pulled inward.

  • Static Mitigation

    • Action: Discharge static from the weighing boat using an anti-static ionizer gun. Use a grounded micro-spatula.

    • Causality:1, causing violent repulsion and aerosolization during transfer[1].

    • Validation: The powder flows smoothly off the spatula without clinging to the metal or scattering.

  • Mass Transfer & Containment

    • Action: Weigh the required mass (e.g., 4) and immediately transfer it to a pre-tared vial[4]. Seal the vial before removing it from the balance area.

    • Causality: Securing the compound in a closed system eliminates the risk of cross-contamination during transit across the lab.

    • Validation: The balance reading stabilizes instantly without drift, confirming no air drafts or static interference are present.

  • Decontamination

    • Action: Wipe the balance pan and surrounding surface with a damp, disposable lint-free cloth[3].

    • Causality: Because the hydrochloride salt is water-soluble, a damp wipe solubilizes and traps micro-particulates that a dry wipe would merely aerosolize.

    • Validation: Visual inspection of the wipe shows no crystalline residue, confirming complete surface decontamination.

HandlingWorkflow A 1. Environmental Verification Validate Airflow (80-120 fpm) B 2. Static Mitigation Neutralize Charge A->B Airflow Confirmed C 3. Mass Transfer Closed-System Containment B->C Zero Adhesion D 4. Decontamination Damp Wipe Verification C->D Vial Sealed

Caption: Workflow for handling hazardous powders with built-in validation steps.

Spill Response & Decontamination Plan

Spills represent a failure in primary containment. The response must prevent the secondary spread of the chemical and protect the responder.

Step-by-Step Spill Protocol
  • Isolation & Assessment

    • Action: Evacuate the immediate area. Assess if the spill is minor (<50g) or major (>50g).

    • Causality: Immediate isolation prevents secondary tracking of the powder on footwear.

    • Validation: Perimeter is secured; no unauthorized personnel are within a 10-foot radius.

  • Dry Containment

    • Action: For minor spills, don an N95 respirator. Use a HEPA-filtered vacuum or 3 into a sealable plastic bag. Do not use water initially [3].

    • Causality: Adding water to a bulk hydrochloride salt spill causes rapid dissolution, creating a concentrated, highly absorbable, and corrosive liquid hazard.

    • Validation: The bulk powder is entirely removed from the surface, leaving only trace dust.

  • Chemical Neutralization

    • Action: Wash the affected area with copious amounts of water and a mild detergent[3].

    • Causality: Dilutes and removes residual water-soluble salt from the surface pores.

    • Validation: pH paper applied to the wet surface reads neutral (pH 7), confirming the acidic hydrochloride residue is eliminated.

  • Controlled Doffing

    • Action: Remove gloves using the proper removal technique (peeling from the inside out) and dispose of them in hazardous waste[2].

    • Causality: Prevents the transfer of invisible chemical residue from the glove exterior to bare skin.

    • Validation: Bare hands do not contact the exterior of the PPE at any point during doffing.

SpillResponse Spill Spill Detected Evacuate Immediate Area Assess Assess Spill Volume Spill->Assess Secure Perimeter Minor Minor Spill (<50g) Initiate Local Cleanup Assess->Minor Manageable Risk Major Major Spill (>50g) Trigger EHS Response Assess->Major High Exposure Clean Dry Containment Vacuum/Shovel (No Water) Minor->Clean Don Extra PPE Dispose Hazardous Waste Transfer & Seal Clean->Dispose Powder Recovered

Caption: Decision matrix and procedural logic for chemical spill containment.

Logistical Disposal Plan

Improper disposal creates downstream hazards for environmental health and sanitation workers.

  • Solid Waste: Sweepings, contaminated weighing boats, and heavily soiled PPE must be placed in a robust, sealed plastic bag or a dedicated hazardous waste container. Label clearly as "Toxic Solid Waste - Piperidine Derivatives."

  • Liquid Waste: Solutions containing this compound 2[2]. Collect in a sealed, compatible solvent waste carboy.

  • Incineration: Final disposal must be routed through an approved waste disposal plant. Combustion of this compound yields1, requiring specialized high-temperature incineration[1].

References

  • [2] Title: PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET. Source: CDH Fine Chemical. URL: 2

  • [1] Title: Safety Data Sheet - Jubilant Ingrevia. Source: Jubilant Ingrevia. URL: 1

  • [3] Title: 4-(4-Chlorophenoxy)piperidine hydrochloride - Apollo Scientific. Source: Apollo Scientific. URL: 3

  • [4] Title: (2S)-2-(4-Chlorophenyl)piperidine hydrochloride , Package: 250mg , Laibo Chem. Source: ACS Reagentes. URL: 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)piperidine hydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.